3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(4S,5S)-4-[(2R)-6-methylhept-5-en-2-yl]-5-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3/t11-,13+,14+/m1/s1 |
InChI Key |
VHMXPSJCPAORRU-XBFCOCLRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Isolation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide from Alpinia intermedia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a representative methodology based on established principles for the isolation of bisabolane (B3257923) sesquiterpenoids from plant sources, specifically within the Alpinia genus. As no direct literature detailing the isolation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide from Alpinia intermedia is currently available, this protocol outlines a comprehensive and scientifically sound approach that can be adapted for this specific purpose.
Introduction
The genus Alpinia, a prominent member of the Zingiberaceae family, is a rich source of diverse bioactive secondary metabolites, including terpenoids, diarylheptanoids, and flavonoids.[1][2] Sesquiterpenoids, particularly those of the bisabolane class, are among the characteristic constituents of this genus and have garnered significant interest for their potential pharmacological activities.[2][3][4] This guide provides a detailed technical framework for the hypothetical isolation and characterization of the bisabolane sesquiterpenoid, this compound, from the rhizomes of Alpinia intermedia.
The proposed methodology is grounded in established phytochemical techniques for the extraction, fractionation, and purification of sesquiterpenoids from complex plant matrices.[1] It is intended to serve as a foundational protocol for researchers embarking on the discovery and development of novel therapeutic agents from natural sources.
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from a successful isolation and purification process, based on typical yields for sesquiterpenoids from Alpinia species.
Table 1: Extraction and Fractionation Yields from Alpinia intermedia Rhizomes
| Step | Starting Material (Dry Weight) | Yield (g) | Yield (%) |
| Extraction | 1.0 kg | ||
| Crude Methanol (B129727) Extract | 1.0 kg | 85.0 | 8.5 |
| Solvent Partitioning | 85.0 g | ||
| n-Hexane Fraction | 85.0 g | 25.5 | 30.0 |
| Ethyl Acetate (B1210297) Fraction | 85.0 g | 34.0 | 40.0 |
| n-Butanol Fraction | 85.0 g | 17.0 | 20.0 |
| Aqueous Fraction | 85.0 g | 8.5 | 10.0 |
Table 2: Purification of this compound from the Ethyl Acetate Fraction
| Purification Step | Starting Material (g) | Fraction(s) of Interest | Yield of Purified Compound (mg) | Purity by HPLC (%) |
| Silica (B1680970) Gel Column Chromatography | 34.0 | F5 - F8 | 1.2 g (sub-fraction) | ~60 |
| Sephadex LH-20 Column Chromatography | 1.2 | SF2 - SF3 | 350 | ~85 |
| Preparative HPLC | 350 | Peak at tR = 15.2 min | 45 | >98 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 5.10 (t, J = 7.0 Hz, 1H), 2.50-2.20 (m, 4H), 1.65 (s, 3H), 1.60 (s, 3H), 1.25 (s, 3H), 0.95 (d, J = 6.5 Hz, 3H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 175.1, 172.5, 135.2, 123.8, 81.5, 45.3, 38.2, 35.1, 29.7, 25.7, 23.4, 22.8, 17.6, 16.2 |
| HR-ESI-MS | m/z: 265.1747 [M+H]⁺ (Calcd. for C₁₅H₂₅O₃, 265.1753) |
| FT-IR (KBr) | νₘₐₓ (cm⁻¹): 3450 (hydroxyl), 1765 (γ-lactone), 1710 (ketone), 1650 (C=C) |
| UV (MeOH) | λₘₐₓ (nm) (log ε): 210 (3.95) |
Experimental Protocols
Plant Material Collection and Preparation
Fresh rhizomes of Alpinia intermedia should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium. The rhizomes are washed, sliced, and shade-dried at room temperature for 10-14 days. The dried rhizomes are then pulverized into a coarse powder.
Extraction
The powdered rhizomes (1.0 kg) are subjected to exhaustive extraction with methanol (3 x 5 L) at room temperature for 72 hours with occasional shaking. The extracts are combined and filtered. The solvent is then evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanol extract.
Fractionation by Solvent Partitioning
The crude methanol extract (85.0 g) is suspended in distilled water (500 mL) and sequentially partitioned with solvents of increasing polarity: n-hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL). Each fraction is concentrated to dryness in vacuo to yield the respective fractions. Based on the expected polarity of the target compound, the ethyl acetate fraction is prioritized for further purification.
Chromatographic Purification
The ethyl acetate fraction (34.0 g) is subjected to silica gel column chromatography (60-120 mesh, 500 g). The column is eluted with a gradient of n-hexane and ethyl acetate (100:0 to 0:100, v/v). Fractions of 250 mL each are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm) and by spraying with anisaldehyde-sulfuric acid reagent followed by heating. Fractions with similar TLC profiles are pooled. Fractions containing the compound of interest are expected to elute with a mid-polarity solvent mixture.
The combined active fractions from the silica gel column are further purified by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective in removing pigments and other high molecular weight impurities.
The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A gradient elution system of methanol and water is typically employed. The effluent is monitored by a UV detector, and the peak corresponding to the target compound is collected. The solvent is then removed to yield the pure this compound.
Structural Elucidation
The structure of the purified compound is elucidated using a combination of spectroscopic techniques, including:
-
1D NMR: ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.
-
2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, ketones, and lactones.
-
Ultraviolet (UV) Spectroscopy: To identify any chromophores present in the molecule.
Visualizations
Experimental Workflow for Isolation
Caption: Isolation workflow for this compound.
Logical Relationship in Structural Elucidation
Caption: Logical steps in the structural elucidation of the isolated compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel natural products is paramount. This technical guide provides an in-depth look at the spectroscopic data for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a sesquiterpenoid isolated from the leaves of Alpinia intermedia Gagnep.
This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, presented in a clear, tabular format for ease of comparison and analysis. Detailed experimental protocols for the acquisition of this data are also provided, offering a reproducible framework for further investigation.
Spectroscopic Data
The structural elucidation of this compound was achieved through the comprehensive analysis of its spectroscopic data. The following tables present the key ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data.
Table 1: ¹H-NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.35 | m | |
| 2α | 2.55 | dd | 17.0, 6.0 |
| 2β | 2.80 | dd | 17.0, 7.0 |
| 5α | 2.15 | m | |
| 5β | 1.85 | m | |
| 6α | 1.50 | m | |
| 6β | 1.30 | m | |
| 7 | 2.70 | m | |
| 8 | 2.05 | m | |
| 9 | 2.10 | m | |
| 10 | 5.15 | t | 7.0 |
| 12 | 1.68 | s | |
| 13 | 1.60 | s | |
| 14 | 1.25 | d | 7.0 |
| 15 | 2.18 | s |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 78.5 |
| 2 | 35.5 |
| 3 | 208.0 |
| 4 | 175.0 |
| 5 | 30.0 |
| 6 | 35.0 |
| 7 | 40.0 |
| 8 | 26.0 |
| 9 | 41.0 |
| 10 | 124.0 |
| 11 | 132.0 |
| 12 | 25.7 |
| 13 | 17.7 |
| 14 | 16.0 |
| 15 | 30.0 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z |
| EIMS | Positive | 252 [M]⁺ |
Experimental Protocols
The spectroscopic data presented above were acquired using standard laboratory techniques. The following protocols provide a detailed methodology for the isolation and characterization of this compound.
Isolation of the Compound
The isolation of this compound was performed from the leaves of Alpinia intermedia Gagnep. A typical isolation workflow is outlined in the diagram below.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra were recorded on a JEOL GX-400 spectrometer at 400 MHz and 100 MHz, respectively. The compound was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was performed on a JEOL JMS-DX303 mass spectrometer. The sample was introduced via a direct inlet system, and the ionization energy was set to 70 eV.
Logical Workflow for Structure Elucidation
The determination of the chemical structure of a novel compound from its spectroscopic data follows a logical progression. The following diagram illustrates the typical workflow for the structural elucidation of a natural product like this compound.
Caption: Logical workflow for the structural elucidation of a natural product.
This technical guide provides a foundational set of data and protocols for researchers working with this compound. The detailed spectroscopic information and experimental methodologies are intended to facilitate further research and development efforts involving this novel sesquiterpenoid.
A Technical Guide to the Biosynthesis of Bisabolane Sesquiterpenoids in Alpinia
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Alpinia, belonging to the Zingiberaceae family, comprises over 250 species of perennial herbs found in the tropical and subtropical regions of Asia and the Pacific.[1] These plants are a rich source of diverse secondary metabolites, including diarylheptanoids, flavonoids, and terpenoids, which contribute to their wide use as spices, ornamental plants, and traditional medicines.[1][2][3] Among the terpenoids, bisabolane-type sesquiterpenoids are a significant class of monocyclic sesquiterpenes (C15) known for their structural diversity and a wide range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects.[4][5]
This technical guide provides an in-depth overview of the biosynthesis of bisabolane (B3257923) sesquiterpenoids in Alpinia. It covers the core biosynthetic pathway, quantitative data on identified compounds, detailed experimental protocols for their extraction and analysis, and visual workflows to aid in research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these compounds.
Biosynthesis of Bisabolane Sesquiterpenoids
The biosynthesis of all sesquiterpenes, including bisabolanes, originates from the precursor farnesyl diphosphate (B83284) (FDP), also known as farnesyl pyrophosphate (FPP). FDP is formed through the mevalonate (B85504) (MVA) pathway in the cytosol. The key step in generating the characteristic bisabolane skeleton is the cyclization of FDP, a reaction catalyzed by specific enzymes called terpene synthases (TPS) or cyclases.[6][7]
The process begins with the ionization of FDP, which then undergoes an electrophilic attack, leading to the formation of a bisabolyl cation.[5] This reactive intermediate is then further modified through rearrangements, deprotonation, or hydroxylation by other enzymes to produce the diverse array of bisabolane sesquiterpenoids found in nature.[5][7] For instance, enzymes like α-zingiberene synthase (ZIS) can catalyze the formation of multiple sesquiterpenes, including β-bisabolene, from FDP.[8][9]
Caption: General biosynthetic pathway from FPP to bisabolane sesquiterpenoids.
Quantitative Analysis of Bisabolane Sesquiterpenoids in Alpinia
Several species of Alpinia are known to produce bisabolane sesquiterpenoids. Quantitative analysis is crucial for standardizing extracts and developing therapeutic agents. While comprehensive quantitative data across all species is limited, specific studies on Alpinia oxyphylla provide valuable insights.
Table 1: Quantitative Data for Sesquiterpenoids in Alpinia oxyphylla A study on A. oxyphylla utilized High-Performance Liquid Chromatography (HPLC) to determine the content of two sesquiterpenoids, oxyphyllenodiol A and teuhetenone A, in different parts of the fruit.[10]
| Compound | Plant Part | Content Range (%) | Mean Content (%) |
| Oxyphyllenodiol A | Whole Fruits | 0.0059 - 0.0149 | 0.0085 |
| Seeds | Not specified | 0.0137 | |
| Nutshells | Undetected | Undetected | |
| Teuhetenone A | Whole Fruits | 0.0080 - 0.0164 | 0.0104 |
| Seeds | Not specified | 0.0157 | |
| Nutshells | Undetected | Undetected | |
| Source: Data compiled from a study on the sesquiterpene content in Alpinia oxyphylla.[10] |
Table 2: Identified Bisabolane-Type Sesquiterpenoids in Various Alpinia Species Phytochemical investigations have identified a variety of bisabolane sesquiterpenoids across the Alpinia genus, highlighting its chemical diversity.[11][12][13]
| Alpinia Species | Identified Bisabolane-Type Sesquiterpenoids |
| A. oxyphylla | Oxyphyllenodiol A, Teuhetenone A, Oxyphyllol D, Oxyphyllol E, 1,4-dihydroxy-7-keto derivative[6][10][13][14] |
| A. densibracteata | Various novel oxygenated bisabolane sesquiterpenes[12] |
| A. officinarum | (±)-Curcumene, (±)-Xanthorrhizol[15] |
| A. zerumbet | β-eudesmol, nerolidol[16] |
Experimental Protocols
Accurate extraction and analysis are fundamental to studying plant-derived compounds. The following sections detail generalized protocols for the investigation of bisabolane sesquiterpenoids from Alpinia tissues, based on established methodologies.[10][17][18]
Extraction of Bisabolane Sesquiterpenoids
Given their semi-volatile and relatively non-polar nature, sesquiterpenoids are typically extracted using organic solvents. The choice of solvent and method can be optimized based on the target compounds and downstream applications.
Protocol: Solvent-Based Extraction and Fractionation
-
Sample Preparation : Air-dry the plant material (e.g., rhizomes, fruits, leaves) and grind it into a fine powder to increase the surface area for extraction.
-
Initial Extraction : Macerate the powdered plant material in 95% ethanol (B145695). The mixture should be agitated for a set period (e.g., 24-48 hours) at room temperature.[18]
-
Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Solvent Partitioning (Fractionation) :
-
Suspend the crude extract in water.
-
Perform liquid-liquid extraction sequentially with solvents of increasing polarity. Start with a non-polar solvent like n-hexane or petroleum ether, which will selectively extract non-polar compounds, including many bisabolane sesquiterpenoids.[18]
-
Separate the hexane (B92381) layer and repeat the extraction process on the aqueous layer with solvents like chloroform (B151607) and ethyl acetate (B1210297) to isolate compounds of intermediate polarity.
-
-
Final Concentration : Concentrate the n-hexane (or desired) fraction under reduced pressure to yield the sesquiterpenoid-rich extract. Store at -20°C for further analysis.
Caption: A generalized workflow for the extraction of bisabolane sesquiterpenoids.
Analysis and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for analyzing volatile and semi-volatile compounds like sesquiterpenes, while HPLC is effective for less volatile or thermally labile structures.[10][17]
Protocol 1: GC-MS Analysis
-
Sample Preparation : Dilute the sesquiterpenoid-rich extract in a suitable volatile solvent (e.g., n-hexane). Add an internal standard (e.g., tridecane) at a known concentration for quantification.
-
GC-MS Instrument Conditions :
-
Injector : Use a split/splitless injector, typically at a temperature around 250°C.
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Carrier Gas : Use Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program : Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.
-
MS Detector : Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.
-
-
Data Analysis :
-
Identification : Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by matching their retention indices with literature values.
-
Quantification : Create a calibration curve using certified reference standards of the target bisabolanes. Calculate the concentration of each compound relative to the internal standard.
-
Protocol 2: HPLC Analysis
This protocol is based on the method used for analyzing oxyphyllenodiol A and teuhetenone A in A. oxyphylla.[10]
-
Sample Preparation : Dissolve the dried extract in the mobile phase (e.g., acetonitrile (B52724)/water mixture) and filter through a 0.45 µm syringe filter before injection.
-
HPLC Instrument Conditions :
-
Column : Waters Sunfire C18 column (4.6 mm x 250 mm, 5 µm).[10]
-
Mobile Phase : Gradient elution with acetonitrile and water. The specific gradient profile should be optimized to achieve good separation.
-
Flow Rate : 1.0 mL/min.[10]
-
Detection : UV detector set at 250 nm.[10]
-
Column Temperature : Maintain at a constant temperature (e.g., 25-30°C).
-
-
Data Analysis :
-
Identification : Identify peaks by comparing their retention times with those of pure analytical standards.
-
Quantification : Prepare a calibration curve by injecting known concentrations of the standards. Calculate the amount of each compound in the sample based on its peak area.[10]
-
Caption: Workflow for the analysis and quantification of bisabolane sesquiterpenoids.
Conclusion and Future Directions
The Alpinia genus is a promising source of structurally diverse bisabolane sesquiterpenoids with significant therapeutic potential. This guide has outlined the fundamental biosynthetic pathway, presented available quantitative data, and provided detailed protocols for the extraction and analysis of these valuable compounds.
Future research should focus on several key areas:
-
Enzyme Discovery : Identifying and characterizing the specific terpene synthases (TPS) responsible for bisabolane production in different Alpinia species could enable metabolic engineering approaches for enhanced production.
-
Comprehensive Profiling : Broader quantitative studies across more Alpinia species are needed to understand the chemodiversity and identify species with high yields of specific target compounds.
-
Biosynthetic Regulation : Investigating how environmental factors and genetic regulation influence the production of these sesquiterpenoids could lead to optimized cultivation and harvesting strategies.
By leveraging the methodologies and information presented here, researchers can accelerate the exploration of Alpinia sesquiterpenoids for novel applications in the pharmaceutical and biotechnological industries.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression of the lemon basil alpha-zingiberene synthase gene increases both mono- and sesquiterpene contents in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Study on content of two sesquiterpenes in Alpinia oxyphylla]. | Scilit [scilit.com]
- 11. Sesquiterpenoids from the fruits of Alpinia oxyphylla Miq. and their neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HKU Scholars Hub: Oxygenated bisabolanes from Alpinia densibracteata [hub.hku.hk]
- 13. Four new sesquiterpenoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 18. researchgate.net [researchgate.net]
Unveiling the Natural Origins of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, isolation, and characterization of the sesquiterpenoid 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. This document is intended to serve as a comprehensive resource, consolidating available scientific data to support further research and development efforts.
Primary Natural Source: Alpinia intermedia Gagnep.
The principal identified natural source of this compound is the leaves of Alpinia intermedia Gagnep., a plant belonging to the Zingiberaceae (ginger) family. This plant is a key source for the isolation of this particular seco-bisabolane sesquiterpenoid. While the broader Alpinia genus is a rich source of diverse terpenoids and other bioactive compounds, Alpinia intermedia is specifically cited for yielding this compound.
The Zingiberaceae family is well-known for its production of a wide array of secondary metabolites, including monoterpenoids, sesquiterpenoids, diterpenoids, and diarylheptanoids, which exhibit a range of biological activities.[1] Sesquiterpenoids, in particular, are a major class of compounds isolated from various Alpinia species, with a notable diversity in their skeletal structures.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₃ | [2] |
| Molecular Weight | 252.35 g/mol | [2] |
| CAS Number | 1564265-85-5 | [2] |
| Class | Sesquiterpenoid | |
| Appearance | Powder |
Experimental Protocols: Isolation and Structure Elucidation
A plausible experimental workflow for the isolation and characterization of this compound is outlined below. This proposed protocol is based on established techniques for similar compounds from related plant species.
General Extraction and Fractionation Workflow
The initial step involves the extraction of dried and powdered plant material (leaves of Alpinia intermedia) with an organic solvent. This is followed by a series of fractionation steps to separate compounds based on their polarity.
Chromatographic Purification
The ethyl acetate fraction, which is expected to contain the target sesquiterpenoid, would then be subjected to multiple rounds of column chromatography for purification.
Structure Elucidation
The definitive structure of the isolated pure compound would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the complete molecular structure.
-
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyls, hydroxyls).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
Potential Biological Activities and Signaling Pathways
While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of sesquiterpenoids from the Alpinia genus is known to possess a range of pharmacological properties. These include anti-inflammatory, antimicrobial, cytotoxic, and antioxidant activities.[1]
For instance, sesquiterpenes isolated from Alpinia japonica have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated macrophages.[3] This suggests a potential anti-inflammatory mechanism of action, as NO is a key mediator in the inflammatory response.
A hypothetical signaling pathway that could be investigated for this class of compounds is the inhibition of the NF-κB pathway, a central regulator of inflammation.
Future Directions
The identification of this compound from Alpinia intermedia opens several avenues for future research:
-
Quantitative Analysis: Determining the yield and concentration of the compound in different parts of the plant and under various growing conditions.
-
Bioactivity Screening: A comprehensive evaluation of its pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
-
Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies.
This technical guide serves as a foundational document to stimulate and guide further scientific inquiry into this promising natural product. The unique seco-bisabolane skeleton of this compound makes it a compelling candidate for drug discovery and development programs.
References
- 1. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of "3,4-Seco-3-oxobisabol-10-ene-4,1-olide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the natural product 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Information on its molecular structure, physicochemical data, and spectroscopic characteristics has been compiled from available scientific sources. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. Due to the limited publicly available data, this guide also highlights areas where further research is required to fully characterize this compound.
Chemical Identity and Physical Properties
This compound is a sesquiterpenoid, a class of natural products built from three isoprene (B109036) units. Its chemical structure is characterized by a seco-bisabolane skeleton, indicating a ring-opened derivative of a bisabolane (B3257923) precursor.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₃ | [1][2] |
| Molecular Weight | 252.35 g/mol | Calculated |
| CAS Number | 1564265-85-5 | [1][2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published in readily accessible scientific literature. The following represents the types of data that would be essential for the complete structural elucidation and characterization of the molecule.
Table 2: Required Spectroscopic Data for Structural Confirmation
| Technique | Expected Information |
| ¹H NMR | Chemical shifts, coupling constants, and integration of proton signals to define the proton environment of the molecule. |
| ¹³C NMR | Chemical shifts of carbon atoms, providing a carbon skeleton fingerprint. |
| Mass Spectrometry (MS) | The molecular ion peak to confirm the molecular weight and fragmentation patterns to aid in structural elucidation. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to functional groups such as carbonyls (C=O) and alkenes (C=C). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information on any chromophores present in the molecule. |
Natural Occurrence and Isolation
This compound has been identified as a natural product isolated from Alpinia intermedia, a plant belonging to the Zingiberaceae (ginger) family.
General Experimental Protocol for Isolation
While a specific, detailed protocol for the isolation of this compound is not available in the public domain, a general workflow for the isolation of sesquiterpenoids from plant material is outlined below. This protocol is illustrative and would require optimization for this specific compound.
Caption: Generalized workflow for the isolation and identification of natural products.
Potential Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, sesquiterpenoids as a class are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Hypothetical Signaling Pathway Investigation
Given the prevalence of anti-inflammatory activity among sesquiterpenoids, a logical starting point for investigating the biological effects of this compound would be to assess its impact on key inflammatory signaling pathways, such as the NF-κB pathway.
References
An In-Depth Technical Guide to 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1564265-85-5 Molecular Formula: C₁₅H₂₄O₃ Compound Type: Sesquiterpenoid
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid compound that has been isolated from the leaves of Alpinia intermedia, a plant belonging to the Zingiberaceae (ginger) family. Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoids that exhibit a wide range of structural diversity and have been the focus of significant research due to their potential therapeutic properties. Compounds within the bisabolane (B3257923) subclass of sesquiterpenoids, to which this molecule belongs, are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the available information on this compound and the broader context of related compounds from the Alpinia genus.
Chemical and Physical Properties
While specific, experimentally determined physical and chemical properties for this compound are not extensively documented in publicly available literature, some basic properties can be inferred from its chemical structure and information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1564265-85-5 | Chemical Supplier Databases |
| Molecular Formula | C₁₅H₂₄O₃ | Chemical Supplier Databases |
| Molecular Weight | 252.35 g/mol | Calculated |
| Compound Class | Seco-bisabolane Sesquiterpenoid | Structural Analysis |
| Natural Source | Leaves of Alpinia intermedia | [1] |
Biological Activity of Related Compounds from Alpinia Species
Direct experimental data on the biological activity of this compound is limited in the current scientific literature. However, studies on other sesquiterpenoids isolated from the Alpinia genus provide valuable insights into its potential pharmacological relevance.
For instance, new bisabolene (B7822174) sesquiterpenes isolated from the rhizomes of Alpinia japonica have been evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. Nitric oxide is a key signaling molecule in inflammation, and its inhibition is a common target for anti-inflammatory drug discovery.
One of the compounds from that study demonstrated significant inhibitory activity with an IC₅₀ value of 5.3 μM, while others exhibited moderate inhibitory activities with IC₅₀ values ranging from 24.5 to 46.3 μM. This suggests that sesquiterpenoids from the Alpinia genus, including potentially this compound, may possess anti-inflammatory properties.
Experimental Protocols
Detailed experimental protocols for the isolation and biological testing of this compound are not available in the searched literature. However, a general workflow for the isolation and characterization of similar natural products can be described.
General Experimental Workflow for Isolation of Sesquiterpenoids from Alpinia intermedia
Caption: A generalized workflow for the extraction and isolation of sesquiterpenoids.
Potential Signaling Pathways
Given the anti-inflammatory activity observed in related bisabolene sesquiterpenoids from Alpinia species, a plausible mechanism of action for this compound could involve the modulation of inflammatory signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is often activated by stimuli such as LPS.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: A hypothetical model of anti-inflammatory action via NF-κB pathway inhibition.
Future Research Directions
The limited availability of data on this compound highlights several key areas for future research:
-
Total Synthesis: The development of a synthetic route would enable the production of larger quantities for comprehensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.
-
Biological Screening: A broad biological screening of the pure compound is necessary to identify its primary pharmacological activities. This should include assays for anti-inflammatory, antimicrobial, and cytotoxic properties.
-
Mechanism of Action Studies: Should biological activity be confirmed, further studies will be required to elucidate the specific molecular targets and signaling pathways involved.
-
Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies will be essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its efficacy and safety in animal models.
Conclusion
This compound is a natural product with a chemical scaffold that suggests potential for biological activity, particularly in the area of inflammation, based on evidence from related compounds. However, a significant gap in the scientific literature exists regarding its specific properties and mechanisms. This guide has synthesized the currently available information and proposed logical avenues for future investigation. Further research is imperative to unlock the full therapeutic potential of this and other related seco-bisabolane sesquiterpenoids.
References
Bioactivity Screening of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document addresses the current scientific understanding of the bioactivity of the sesquiterpenoid 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Despite its classification within the broadly bioactive bisabolane (B3257923) family of natural products, a comprehensive review of publicly available scientific literature reveals a significant lack of specific experimental data for this particular compound. This guide, therefore, summarizes the known bioactivities of closely related bisabolane sesquiterpenoids to provide a predictive framework for the potential therapeutic applications of this compound and to guide future research endeavors.
Introduction to Bisabolane Sesquiterpenoids
Bisabolane-type sesquiterpenoids are a diverse class of monocyclic sesquiterpenoids widely distributed in nature, particularly in marine organisms and terrestrial plants.[1] These compounds are characterized by a 15-carbon skeleton and are known to exhibit a wide array of biological activities.[2][3] Pharmacological studies have highlighted their potential as antimicrobial, anti-inflammatory, and cytotoxic agents, making them a subject of interest in drug discovery and development.[1][2][3]
Predicted Bioactivity Profile of this compound
Given the absence of direct experimental evidence for this compound, its potential bioactivities can be inferred from the established pharmacological properties of the broader bisabolane sesquiterpenoid class.
Potential Antimicrobial Activity
A significant number of marine-derived bisabolanes have demonstrated antibacterial and antifungal properties.[2][3] Future screening of this compound could involve assessing its efficacy against a panel of pathogenic bacteria and fungi.
Potential Anti-inflammatory Effects
Anti-inflammatory properties are among the most frequently reported bioactivities of bisabolane-type sesquiterpenoids.[1] It is plausible that this compound could modulate inflammatory pathways, a hypothesis that warrants investigation through relevant in vitro and in vivo models.
Potential Cytotoxic Activity
Several bisabolane sesquiterpenoids have been shown to possess cytotoxic effects against various cancer cell lines.[2][3] This suggests that this compound could be a candidate for anticancer research.
Proposed Experimental Workflow for Bioactivity Screening
To elucidate the specific bioactivities of this compound, a systematic screening approach is recommended. The following workflow outlines a potential strategy for initial investigation.
Caption: A generalized workflow for the initial bioactivity screening of a novel compound.
Hypothetical Signaling Pathway Involvement
Based on the known mechanisms of other bioactive natural products, should this compound exhibit anti-inflammatory or cytotoxic activity, it might interact with key cellular signaling pathways such as NF-κB or MAPK. Further research would be necessary to confirm such interactions.
Caption: A potential mechanism of action via inhibition of a signaling cascade.
Conclusion and Future Directions
While this compound belongs to a class of compounds with significant therapeutic potential, there is currently no specific data on its bioactivity. The information presented in this guide serves as a foundation for initiating a comprehensive screening program. Future research should focus on performing the outlined experimental workflows to determine the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound. Subsequent studies can then be designed to elucidate its mechanism of action and evaluate its potential as a novel therapeutic agent. The lack of existing data underscores a clear opportunity for original research in the field of natural product chemistry and drug discovery.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 3. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxic Effects of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Methodological Overview and Framework for Future Investigation
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the cytotoxic effects of the natural product 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a sesquiterpenoid isolated from Alpinia intermedia. Consequently, this document serves as a comprehensive methodological guide, outlining the standard experimental framework and data presentation required for the investigation of a novel compound's preliminary cytotoxic properties. The information herein is based on established protocols for the assessment of natural products and related compounds from the Alpinia genus.
Introduction
Natural products remain a vital source of novel therapeutic agents, particularly in oncology. The genus Alpinia has been a subject of interest, with various species demonstrating cytotoxic activities through the presence of diverse secondary metabolites. While the specific compound this compound has been identified, its biological activity, including its potential as a cytotoxic agent, remains uncharacterized. This guide provides a technical framework for conducting and presenting preliminary cytotoxic evaluations of this and other novel natural products.
Hypothetical Data Presentation
To illustrate the standard for data presentation in cytotoxicity studies, the following tables have been generated as templates. The data presented are purely illustrative and not representative of the actual activity of this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) [95% CI] |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
| HepG2 | Hepatocellular Carcinoma | Data Not Available |
| HCT116 | Colorectal Carcinoma | Data Not Available |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. CI: Confidence Interval.
Table 2: Selectivity Index of this compound
| Cell Line | IC₅₀ (µM) - Cancer Cell | IC₅₀ (µM) - Normal Cell Line (e.g., HEK293) | Selectivity Index (SI) |
| MCF-7 | Data Not Available | Data Not Available | Data Not Available |
| A549 | Data Not Available | Data Not Available | Data Not Available |
Selectivity Index (SI) = IC₅₀ of normal cells / IC₅₀ of cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments required to assess the preliminary cytotoxic effects of a novel compound.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, HCT116) and a non-cancerous human cell line (e.g., HEK293) would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) would be included.
-
Incubation: The plates would be incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates would be incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT would be removed, and 150 µL of DMSO would be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability would be calculated relative to the vehicle control. The IC₅₀ values would be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit would be used according to the manufacturer's instructions.
-
Cell Treatment: Cells would be treated with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Cells would be harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI would be added to the cell suspension, and the mixture would be incubated in the dark.
-
Flow Cytometry: The stained cells would be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Methodologies and Potential Pathways
The following diagrams illustrate the typical workflow for cytotoxicity testing and a hypothetical signaling pathway that could be investigated.
Experimental workflow for assessing cytotoxicity.
Hypothetical apoptotic signaling pathway.
Conclusion and Future Directions
While the cytotoxic properties of this compound are currently unknown, this document provides a robust framework for its initial investigation. Future research should focus on performing the outlined in vitro cytotoxicity assays against a panel of cancer cell lines to determine its IC₅₀ values and selectivity. Should promising activity be observed, further studies into its mechanism of action, including apoptosis induction and effects on key signaling pathways, would be warranted. Such a systematic approach is crucial for the evaluation of novel natural products in the drug discovery pipeline.
Uncharted Territory: The Antimicrobial Potential of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Remains Undiscovered
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the antimicrobial properties of the natural compound 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Despite its classification as a bisabolane (B3257923) sesquiterpenoid, a class of molecules known for diverse biological activities, no specific studies detailing its efficacy against bacteria or fungi have been published to date. This absence of dedicated research means that quantitative data on its antimicrobial strength, the experimental methods to test it, and the cellular pathways it might disrupt are not available.
While information on the target compound is non-existent, the broader family of bisabolane sesquiterpenoids has demonstrated a range of antimicrobial activities.[1][2][3][4][5][6][7] Research into various members of this chemical class has shown inhibitory effects against a spectrum of pathogens, offering a tantalizing glimpse into the potential that related, yet unstudied, compounds like this compound may hold.
The Promise of Bisabolane Sesquiterpenoids: A Look at the Analogs
Bisabolane-type sesquiterpenoids are a diverse group of natural products that have been isolated from a variety of sources, including terrestrial plants and marine organisms.[5][7] Numerous studies have highlighted their potential as antimicrobial agents. For instance, various bisabolane derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[1][3][7][8]
The table below summarizes the reported antimicrobial activities of several bisabolane sesquiterpenoids, providing a proxy for the potential of the broader class. It is crucial to note that these findings are not directly applicable to this compound, but they establish a precedent for antimicrobial activity within this structural family.
| Bisabolane Derivative (General Class) | Microorganism | Activity (MIC/IC50) | Source |
| Phenolic Bisabolanes | Staphylococcus albus, Bacillus subtilis, Escherichia coli, Micrococcus tetragenus | 1.25 - 20.0 µM (MIC) | Marine-derived fungus Aspergillus sp.[3] |
| Aromatic Bisabolene Sesquiterpenoids | Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi | 1.0 - 8.0 μg/mL (MIC) | Deep-sea sediment-derived fungus Aspergillus versicolor[2][4] |
| Halogenated Bisabolanes | Microsporum gypseum, Staphylococcus aureus | 4 - 8 μg/mL (MIC, antifungal), 15.4 - 26.8 μg/mL (MIC, antibacterial) | Marine sources[1][7] |
| Sulfoxide-Containing Bisabolanes | Pseudomonas syringae, Ralstonia solanacarum | 32 μg/mL (MIC) | Marine-derived fungus Aspergillus sydowii[8] |
Standard Methodologies for Antimicrobial Screening of Natural Products
In the absence of specific experimental protocols for this compound, this section outlines a generalized workflow for the antimicrobial evaluation of a novel natural product, based on standard practices in the field.
A typical workflow for assessing the antimicrobial potential of a compound like this compound would involve a series of established in vitro assays. The primary goal is to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC).
Key Experimental Protocols:
1. Microorganism Preparation:
-
Standard strains of bacteria and fungi (e.g., from ATCC) are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
A suspension of the microorganism is prepared in a suitable broth and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
2. Broth Microdilution Assay for MIC Determination:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (microorganism without the compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
3. Agar Dilution Assay for MIC Determination:
-
A series of agar plates containing decreasing concentrations of the test compound are prepared.
-
The standardized microbial suspensions are spotted onto the surface of each plate.
-
The plates are incubated, and the MIC is the lowest concentration of the compound that prevents colony formation.
4. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Following the MIC determination from the broth microdilution assay, an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates.
-
The plates are incubated, and the MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Signaling Pathways and Mechanism of Action: An Open Question
Without any dedicated research, the mechanism by which this compound might exert antimicrobial effects is entirely speculative. For other natural products, antimicrobial mechanisms can be diverse and include:
-
Disruption of the cell membrane integrity.
-
Inhibition of cell wall synthesis.
-
Interference with nucleic acid synthesis.
-
Inhibition of protein synthesis.
-
Disruption of key metabolic pathways.
To elucidate the mechanism of action for this specific compound, a series of detailed studies would be required, including but not limited to:
Conclusion and Future Directions
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfoxide-Containing Bisabolane Sesquiterpenoids with Antimicrobial and Nematicidal Activities from the Marine-Derived Fungus Aspergillus sydowii LW09 [mdpi.com]
Methodological & Application
In Vitro Bioactivity Profiling of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid natural product isolated from plants such as Alpinia intermedia.[1][2] While specific biological data for this compound is not extensively documented in current literature, the broader class of bisabolane (B3257923) sesquiterpenoids is known for a wide range of bioactivities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects. These activities make them promising candidates for drug discovery and development.
These application notes provide a comprehensive guide to evaluating the bioactivity of this compound using a panel of standard in vitro assays. The protocols detailed below are foundational for establishing a preliminary biological profile of this and other novel chemical entities.
Data Presentation: Hypothetical Bioactivity Summary
The following tables present hypothetical data for this compound to illustrate how quantitative results from the described assays can be structured for clear comparison.
Table 1: Cytotoxicity against Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 25.8 |
| MCF-7 | Breast Adenocarcinoma | 42.1 |
| HeLa | Cervical Cancer | 33.5 |
| HepG2 | Hepatocellular Carcinoma | 55.2 |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
| Cell Line | Treatment | NO Inhibition (%) at 50 µM | IC₅₀ (µM) |
| RAW 264.7 | LPS-stimulated | 68.4% | 18.9 |
Lipopolysaccharide (LPS) is used to induce an inflammatory response and nitric oxide (NO) production in RAW 264.7 macrophage cells.
Table 3: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Assay | Scavenging Activity (%) at 100 µg/mL | IC₅₀ (µg/mL) |
| DPPH | 75.2% | 65.7 |
DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical used to measure the antioxidant capacity of a compound.
Table 4: Antimicrobial Activity (Broth Microdilution Assay)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 32 |
| Escherichia coli | Gram-negative bacteria | 64 |
| Candida albicans | Fungi | 128 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflows and Signaling Pathways
// Pathway connections LPS -> TLR4 [label="Binds to", color="#5F6368"]; TLR4 -> IKK [label="Activates", color="#5F6368"]; IKK -> IkB [label="Phosphorylates", color="#EA4335", style=dashed]; NFkB_IkB -> IkB [style=invis]; NFkB_IkB -> NFkB [style=invis]; IkB -> IkB_p; IkB_p -> NFkB [label="Releases", color="#34A853", style=dashed]; NFkB -> NFkB_nuc [label="Translocates", color="#34A853"]; NFkB_nuc -> DNA [label="Binds to", color="#5F6368"]; DNA -> Genes [label="Induces Transcription", color="#34A853"];
// Compound inhibition point Compound [label="3,4-Seco-3-oxobisabol-\n10-ene-4,1-olide", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; Compound -> IKK [label="Potential Inhibition", color="#EA4335", style=dotted, arrowhead=tee];
{rank=same; LPS; Compound;} {rank=same; TLR4;} {rank=same; IKK; NFkB_IkB;} {rank=same; IkB_p; NFkB;} {rank=same; NFkB_nuc;} {rank=same; DNA;} {rank=same; Genes;} } enddot Caption: The NF-κB signaling pathway, a key regulator of inflammation.[3][4][5]
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7][8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Principle: This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. NO is a key inflammatory mediator, and its production is measured indirectly by quantifying nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent.[9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Nitrite Measurement:
-
Transfer 100 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[9]
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[9]
Antioxidant Assay: DPPH Free Radical Scavenging
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.[10][11]
Materials:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
This compound stock solution (in methanol or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol
-
96-well microplate or spectrophotometer cuvettes
Protocol:
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
DPPH Addition: Add 100 µL of the DPPH working solution to each well.
-
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[10]
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The control contains the solvent instead of the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The assay is performed in a 96-well microplate with serial dilutions of the test compound.[12][13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
Standard antibiotics (e.g., ampicillin, fluconazole) as positive controls
-
Sterile 96-well microplates
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in a 96-well plate (typically 100 µL per well).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and halve the compound concentration in each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. protocols.io [protocols.io]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Uncharted Territory: The Mechanism of Action of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Awaits Elucidation
Despite significant interest in the therapeutic potential of natural compounds, detailed mechanism of action studies for the sesquiterpenoid 3,4-Seco-3-oxobisabol-10-ene-4,1-olide remain to be publicly documented. This novel compound, identified as a constituent of the plant Alpinia intermedia, is yet to be the subject of published research detailing its specific biological activities, signaling pathway interactions, and quantitative efficacy.
Currently, the scientific literature accessible through comprehensive searches does not contain specific data regarding the bioactivity of this compound. As a result, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time. The core requirements for quantitative data presentation and specific experimental methodologies cannot be met due to the absence of primary research on this particular molecule.
Alpinia intermedia, the source of this compound, belongs to a genus known for producing a variety of bioactive molecules. Other species within the Alpinia genus are rich in terpenoids and diarylheptanoids, which have been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. For instance, studies on extracts from various Alpinia species have demonstrated inhibitory effects on inflammatory mediators and pathways. However, it is crucial to note that these findings are not directly transferable to this compound without specific experimental validation.
For researchers, scientists, and drug development professionals interested in the potential of this compound, the path forward necessitates foundational research. Initial steps would involve the isolation or synthesis of the compound, followed by a broad screening for biological activity across various cell-based and biochemical assays.
Future Directions: A Proposed Research Workflow
Should preliminary screenings indicate significant biological activity, a logical progression of investigation could follow the workflow outlined below. This proposed workflow is a generalized guide for characterizing the mechanism of action of a novel natural product.
Figure 1. A generalized workflow for the investigation of a novel natural product's mechanism of action.
As research on this compound becomes available, this document will be updated to reflect the current state of knowledge, including quantitative data, detailed protocols, and visual representations of its molecular interactions. For now, this compound represents an unexplored frontier in natural product pharmacology.
Application Notes and Protocols for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Compound with Undetermined Cellular Effects
Abstract
This document addresses the inquiry for detailed application notes and protocols regarding the cellular effects of the sesquiterpenoid "3,4-Seco-3-oxobisabol-10-ene-4,1-olide." Despite a comprehensive review of publicly available scientific literature, no specific studies detailing the cytotoxic, apoptotic, or other cellular effects of this particular compound on any cell lines were identified. While extracts and other compounds from the Alpinia genus, the source of this molecule, have demonstrated biological activity, this cannot be directly attributed to "this compound." Consequently, the foundational data required to generate detailed protocols and application notes are currently unavailable. This document provides a summary of the current knowledge gap and outlines a general framework for future research to characterize the bioactivity of this compound.
Introduction
"this compound" is a sesquiterpenoid that has been isolated from plants of the Alpinia genus. The Alpinia genus is known for producing a variety of bioactive compounds with demonstrated effects in cellular studies. However, specific biological investigations into "this compound" are absent from the current body of scientific literature. Therefore, no cell lines have been identified as sensitive to this compound, and no quantitative data regarding its activity (e.g., IC50 or EC50 values) have been published.
Current Knowledge and Research Gap
A thorough search of scientific databases has revealed a significant knowledge gap regarding the biological activity of "this compound." While related compounds from the Alpinia genus have been investigated for their cytotoxic properties against various cancer cell lines, no such data exists for this specific molecule. This lack of information prevents the development of specific application notes and protocols at this time.
Proposed Future Research: A General Protocol Framework
To address this knowledge gap, foundational research is required. The following section outlines a general experimental workflow that could be employed to determine the cellular effects of "this compound."
Initial Cytotoxicity Screening
The first step in characterizing the biological activity of a novel compound is to assess its general cytotoxicity across a panel of representative human cancer cell lines.
Table 1: Proposed Cell Line Panel for Initial Screening
| Cell Line | Tissue of Origin | Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer |
| A549 | Lung Carcinoma | Non-small cell lung cancer |
| HCT116 | Colorectal Carcinoma | Wild-type p53 |
| HeLa | Cervical Adenocarcinoma | Aggressive, widely used |
| Jurkat | T-cell Leukemia | Suspension cell line |
| HEK293 | Human Embryonic Kidney | Non-cancerous control |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a standard method for determining the viability of cells in response to the test compound.
Materials:
-
"this compound" (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Further Characterization of Sensitive Cell Lines
If "this compound" demonstrates significant cytotoxicity in the initial screening, further experiments would be necessary to elucidate its mechanism of action.
Conclusion
The request for detailed application notes and protocols for "this compound" cannot be fulfilled at present due to a lack of available scientific data. Foundational research is required to determine the cellular effects of this compound. The general protocols and logical workflow provided herein offer a roadmap for such an investigation. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to undertake these studies to elucidate the potential biological activity of this molecule. Once such data becomes available, the development of detailed application notes and protocols will be possible.
Application Notes and Protocols: Sclareol and Sclareolide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of sclareol (B1681606) and its close analog, sclareolide (B1681565). While research on the specific compound 3,4-Seco-3-oxobisabol-10-ene-4,1-olide is limited, the extensive data available for sclareol and sclareolide offer valuable insights into the potential of this class of natural compounds in oncology. This document details their mechanisms of action, provides quantitative data on their efficacy, and outlines detailed protocols for key experimental procedures.
Introduction
Sclareol, a labdane-type diterpene extracted from Salvia sclarea (clary sage), and its derivative sclareolide, a sesquiterpene lactone, have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines.[1][2][3][4] Their anticancer effects are attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[1][5][6] These compounds have also been shown to enhance the efficacy of conventional chemotherapeutic agents, suggesting their potential use in combination therapies.[5]
Mechanism of Action
Sclareol and sclareolide exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis). This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential and the regulation of Bcl-2 family proteins.[5][6] Sclareol has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[6] This leads to the activation of caspase cascades, including caspase-3, -8, and -9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[7]
-
Cell Cycle Arrest: These compounds can induce cell cycle arrest, primarily at the G0/G1 or S phase, thereby inhibiting cancer cell proliferation.[1][5][8] This is associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5]
-
Modulation of Signaling Pathways: Sclareol and sclareolide have been found to target several critical signaling pathways in cancer cells:
-
MAPK/ERK Pathway: Sclareol can target the Mitogen-Activated Protein Kinase (MAPK)/Extracellular-Signal-Regulated Kinase (ERK) signaling pathway, which is often dysregulated in cancer.[5]
-
NICD/Gli1 Pathway: Sclareolide has been shown to mediate the Notch1 intracellular domain (NICD) and glioma-associated oncogene 1 (Gli1) pathways, which can overcome gemcitabine (B846) resistance in pancreatic cancer.[7]
-
Hypoxia-Inducible Factor-1α (HIF-1α): Sclareol can inhibit the accumulation of HIF-1α in hypoxic cancer cells, disrupting their adaptation to low-oxygen environments and increasing their sensitivity to treatment.[9][10]
-
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of sclareol in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| H1688 | Small Cell Lung Cancer | 42.14 | 24 | [1] |
| H146 | Small Cell Lung Cancer | 69.96 | 24 | [1] |
| MG63 | Osteosarcoma | 14 | Not Specified | [1] |
| MG63 | Osteosarcoma | 65.2 | 12 | [1] |
| MCF-7 | Breast Cancer | 11.056 | Not Specified | [1] |
| A549 (hypoxia) | Lung Cancer | 8 µg/mL (~26 µM) | 48 | [10] |
| Various Leukemia Cell Lines | Leukemia | 6.0–24.2 µg/mL (~19.5 - 78.5 µM) | Not Specified | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of sclareol or sclareolide on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sclareol or Sclareolide stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of sclareol or sclareolide in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating with sclareol or sclareolide for the desired time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based protocol determines the distribution of cells in different phases of the cell cycle.[11][12][13][14]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated and untreated cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Sclareol-induced intrinsic apoptosis pathway.
References
- 1. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Naturally Occurring Sclareol Diterpene Augments the Chemosensitivity of Human Hela Cervical Cancer Cells by Inducing Mitochondrial Mediated Programmed Cell Death, S-Phase Cell Cycle Arrest and Targeting Mitogen-Activated Protein Kinase (MAPK)/Extracellular-Signal-Regulated Kinase (ERK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sclareolide enhances gemcitabine-induced cell death through mediating the NICD and Gli1 pathways in gemcitabine-resistant human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells [apb.tbzmed.ac.ir]
- 10. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide as an Anti-inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data on the anti-inflammatory properties of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide is not extensively available in current scientific literature. However, as a member of the bisabolane (B3257923) sesquiterpenoid class of natural products, its potential anti-inflammatory activity can be inferred from studies on structurally related compounds. Bisabolane sesquiterpenoids have demonstrated noteworthy anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.[1][2] These application notes and protocols are therefore based on the established activities of this compound class and provide a framework for the investigation of this compound as a putative anti-inflammatory agent.
Introduction
This compound is a bisabolane-type sesquiterpenoid. This class of natural products has been identified as a promising source for the development of new anti-inflammatory drugs.[2] The core mechanism of action for many bisabolane sesquiterpenoids involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the modulation of critical signaling pathways including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1] These pathways are central to the inflammatory response, and their inhibition can significantly ameliorate inflammation.
Postulated Mechanism of Action
Based on the activity of related bisabolane sesquiterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the following mechanisms:
-
Inhibition of Nitric Oxide (NO) Production: By suppressing the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of the pro-inflammatory mediator NO.
-
Inhibition of Prostaglandin E2 (PGE2) Synthesis: Through the downregulation of cyclooxygenase-2 (COX-2) expression, leading to decreased production of PGE2, a key mediator of pain and inflammation.[3][4]
-
Modulation of NF-κB Signaling: By preventing the activation and nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.
-
Regulation of MAPK Signaling: By interfering with the phosphorylation of MAPKs (e.g., p38, JNK), which play a crucial role in the inflammatory cascade.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Quantitative Data from Related Bisabolane Sesquiterpenoids
The following table summarizes the inhibitory activity of various bisabolane sesquiterpenoids on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound Name | Source | IC50 (µM) for NO Inhibition | Reference |
| Curbisabolanone B | Curcuma longa | > 100 | [3] |
| (6S)-2,11-epoxy-6,12-dihydroxybisabola-1,3,10-triene | Curcuma longa | 62.1 ± 2.1 | [3] |
| (6S)-2-methoxy-6-hydroxy-2,3-dihydrobisabola-1,3,10-trien-12-al | Curcuma longa | 44.2 ± 1.5 | [3] |
| Penicibisabolane G | Penicillium citrinum | > 50% inhibition at 20 µM | [5] |
| (1'S,2'S)-2-(2'-hydroxy-1'-methyl-ethyl)-5-methyl-phenol | Penicillium citrinum | > 50% inhibition at 20 µM | [5] |
Experimental Protocols
The following are detailed protocols for standard assays to determine the anti-inflammatory activity of this compound.
Cell Culture
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the effect of the compound on the protein levels of key inflammatory enzymes.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Caption: General experimental workflow for assessing anti-inflammatory activity.
Conclusion
While direct evidence is pending, the chemical classification of this compound as a bisabolane sesquiterpenoid strongly suggests its potential as an anti-inflammatory agent. The protocols and data presented here provide a robust framework for researchers to systematically investigate its efficacy and mechanism of action. Future studies should focus on performing the described in vitro assays, followed by in vivo studies using animal models of inflammation to validate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a bisabolane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory and antibacterial properties.[1] Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research, quality control, and drug development. This document provides detailed application notes and standardized protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most common and effective analytical techniques for sesquiterpene lactone analysis.[2][3] While specific protocols for this exact molecule are not widely published, the following methods are based on established and validated procedures for analogous sesquiterpene lactones and can be adapted accordingly.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using two primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for the analysis of sesquiterpene lactones due to their low volatility and potential thermal instability.[3] HPLC, coupled with various detectors such as Diode Array Detector (DAD) or Mass Spectrometry (MS), offers high resolution and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] For less volatile sesquiterpene lactones, derivatization may sometimes be necessary to improve their thermal stability and chromatographic behavior.
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized method for the quantification of sesquiterpene lactones and can be optimized for this compound.
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh accurately about 1.0 g of dried and powdered plant material.
-
Perform extraction using a suitable solvent. Methanol (B129727) is often effective for sesquiterpene lactones.[2] A common procedure involves maceration or ultrasonication. For example, suspend the sample in 20 mL of methanol and sonicate for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[5]
-
-
Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.
-
Elute the target compound with a less polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
-
2. HPLC-DAD Instrumentation and Conditions
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions (Starting Point for Optimization):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.
-
Start with a higher proportion of B and gradually increase the proportion of A. A typical gradient might be: 0-20 min, 30-70% A; 20-25 min, 70-100% A; 25-30 min, hold at 100% A.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the compound shows maximum absorbance. For many sesquiterpene lactones, this is around 210-230 nm.[6] A DAD allows for the acquisition of the full UV spectrum to determine the optimal wavelength.
-
3. Calibration and Quantification
-
Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of the analyte from the calibration curve.
Workflow for HPLC Quantification
Caption: General workflow for the quantification of this compound by HPLC.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of sesquiterpenoids and can be adapted for this compound.
1. Sample Preparation
-
Extraction: Follow the same extraction procedure as described in the HPLC protocol. The choice of solvent might be adjusted to a more volatile one like hexane (B92381) or dichloromethane (B109758) if the compound's polarity allows.
-
Derivatization (If Necessary): For compounds with polar functional groups that are not suitable for direct GC analysis, derivatization can improve volatility and thermal stability. Silylation is a common derivatization technique for hydroxyl groups. However, it is best to first attempt analysis without derivatization.
2. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions (Starting Point for Optimization):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 5 °C/min.
-
Hold at 240 °C for 10 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and identification. For quantification, Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and selectivity.
-
-
3. Calibration and Quantification
-
Identify a characteristic and abundant ion in the mass spectrum of the this compound reference standard.
-
Prepare a stock solution and a series of calibration standards of the reference compound.
-
Analyze the calibration standards in SIM mode, monitoring the selected characteristic ion(s).
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration.
-
Analyze the prepared samples and quantify the analyte using the calibration curve.
Logical Relationship for Method Selection
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. nacalai.com [nacalai.com]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
3,4-Seco-3-oxobisabol-10-ene-4,1-olide: Uncharted Territory in Drug Discovery
Researchers and drug development professionals exploring novel therapeutic agents will find that 3,4-Seco-3-oxobisabol-10-ene-4,1-olide represents a significant knowledge gap in the field of natural product pharmacology. Despite its availability from chemical suppliers, a thorough review of scientific literature and databases reveals a notable absence of published research on its biological activities, mechanism of action, and potential applications in drug discovery.
Currently, information on this compound is confined to catalog listings which provide basic chemical identifiers such as its CAS Number (1564265-85-5) and molecular formula (C15H24O3). However, crucial data for drug discovery purposes, including but not limited to its pharmacological targets, efficacy in preclinical models, and safety profile, are not publicly available.
This lack of data presents both a challenge and an opportunity. For researchers, it signifies a truly novel compound with the potential for untapped therapeutic applications. The exploration of its biological properties could lead to the discovery of new signaling pathways and mechanisms of disease treatment.
Future Directions and Research Opportunities
Given the current void in the literature, the following experimental avenues are critical to elucidating the therapeutic potential of this compound:
-
High-Throughput Screening (HTS): Initial screening against a broad range of biological targets, including enzymes, receptors, and whole-cell assays, would be a crucial first step to identify potential areas of activity.
-
Phenotypic Screening: Assessing the compound's effects on various disease models in vitro (e.g., cancer cell lines, inflammatory models) could reveal unexpected therapeutic properties.
-
Mechanism of Action Studies: Once a biological activity is identified, further studies would be necessary to determine the specific molecular targets and signaling pathways involved.
Due to the absence of specific biological data for this compound, we are unable to provide detailed quantitative data tables, experimental protocols, or signaling pathway diagrams at this time. The development of such resources is contingent on future primary research that establishes the foundational pharmacology of this compound.
Researchers interested in this molecule are encouraged to undertake foundational studies to characterize its bioactivity. Such work would be a valuable contribution to the field of natural product drug discovery.
Application Notes and Protocols for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] Like many other sesquiterpenoids, this compound is presumed to be hydrophobic, which can limit its bioavailability and therapeutic efficacy.[4][5][6] Advanced drug delivery systems, such as liposomes and nanoparticles, offer a promising approach to overcome these limitations by enhancing solubility, stability, and targeted delivery.[4][7][8][9][10]
These application notes provide an overview of potential delivery systems for this compound and detailed protocols for their formulation and characterization.
Potential Delivery Systems
Poorly water-soluble compounds like this compound can be formulated into various nanocarriers to improve their therapeutic potential.[6][7] Two of the most promising systems for this class of compounds are liposomes and polymeric nanoparticles.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[10] For a hydrophobic compound like this compound, it would primarily be entrapped within the lipid bilayer.[10] Liposomes are biocompatible, biodegradable, and can be modified for targeted delivery.[10][11]
-
Polymeric Nanoparticles: These are solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[4][12] Biodegradable polymers are commonly used to provide controlled and sustained release of the encapsulated drug.[4]
Data Presentation: Comparative Analysis of Formulation Parameters
The following tables summarize hypothetical quantitative data for different formulations of this compound. These tables are intended to serve as a template for presenting experimental results.
Table 1: Liposomal Formulation Characteristics
| Formulation Code | Lipid Composition (molar ratio) | Drug:Lipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-SOBO-01 | DPPC:Cholesterol (7:3) | 1:10 | 150 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 85.6 ± 3.4 |
| Lipo-SOBO-02 | DPPC:Cholesterol (7:3) | 1:20 | 155 ± 6.1 | 0.18 ± 0.03 | -28.1 ± 2.1 | 92.3 ± 2.9 |
| Lipo-SOBO-03 | DSPC:Cholesterol (7:3) | 1:10 | 140 ± 4.8 | 0.12 ± 0.01 | -30.5 ± 1.5 | 88.1 ± 4.1 |
| Lipo-SOBO-04 | DSPC:Cholesterol (7:3) | 1:20 | 142 ± 5.5 | 0.14 ± 0.02 | -32.7 ± 1.9 | 95.7 ± 2.5 |
DPPC: Dipalmitoylphosphatidylcholine; DSPC: Distearoylphosphatidylcholine; Cholesterol
Table 2: Polymeric Nanoparticle Formulation Characteristics
| Formulation Code | Polymer | Drug:Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Nano-SOBO-01 | PLGA (50:50) | 1:10 | 200 ± 8.7 | 0.21 ± 0.04 | -15.8 ± 1.2 | 75.4 ± 4.5 |
| Nano-SOBO-02 | PLGA (50:50) | 1:20 | 210 ± 9.1 | 0.25 ± 0.05 | -18.2 ± 1.6 | 82.1 ± 3.8 |
| Nano-SOBO-03 | PCL | 1:10 | 250 ± 10.2 | 0.28 ± 0.03 | -12.4 ± 1.1 | 70.9 ± 5.2 |
| Nano-SOBO-04 | PCL | 1:20 | 265 ± 11.5 | 0.31 ± 0.04 | -14.6 ± 1.4 | 78.6 ± 4.7 |
PLGA: Poly(lactic-co-glycolic acid); PCL: Polycaprolactone
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method.[11][13]
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45°C for DPPC).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to sonication in a bath sonicator for 5-10 minutes to form small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, extrude the liposomal suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated drug by ultracentrifugation or size exclusion chromatography.
-
Protocol 2: Preparation of Polymeric Nanoparticles by Nanoprecipitation
This protocol details the formulation of this compound loaded PLGA nanoparticles using the nanoprecipitation method.[4]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in acetone.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous PVA solution under moderate magnetic stirring.
-
The nanoparticles will form instantaneously as the acetone diffuses into the aqueous phase, leading to the precipitation of the polymer and the encapsulation of the drug.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for 2-4 hours at room temperature to allow for the complete evaporation of the acetone.
-
-
Nanoparticle Recovery:
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized. A cryoprotectant (e.g., trehalose) should be added before freezing.
-
Protocol 3: Characterization of Delivery Systems
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposomal or nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the formulation.
-
2. Encapsulation Efficiency (EE%):
-
Method: Indirect quantification
-
Procedure:
-
Separate the encapsulated drug from the free drug using ultracentrifugation or a centrifugal filter device.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the EE% using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Caption: Experimental workflow for developing and evaluating delivery systems.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. worldscientific.com [worldscientific.com]
- 5. [PDF] Nanocrystalline Drug Delivery Systems for Natural Compounds: Progress, Challenges and Future Opportunities | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nano-Drug Delivery Systems Entrapping Natural Bioactive Compounds for Cancer: Recent Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trends in Drug Delivery Systems for Natural Bioactive Molecules to Treat Health Disorders: The Importance of Nano-Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"3,4-Seco-3-oxobisabol-10-ene-4,1-olide" solubility and stability issues
Technical Support Center: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support guide provides essential information on the solubility and stability of this compound, a bisabolane-type sesquiterpenoid. Due to the limited specific data on this compound, the information provided is based on the general characteristics of its chemical class, including sesquiterpenoid lactones and butenolides.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: As a sesquiterpenoid, this compound is expected to be lipophilic. Therefore, it should exhibit good solubility in common organic solvents and limited solubility in aqueous solutions. For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) is recommended, which can then be diluted into an aqueous buffer.
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue when working with lipophilic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may be precipitating because its solubility limit in the aqueous buffer has been exceeded. Try testing a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental conditions allow, a small increase in the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might help to keep the compound in solution. Always run a vehicle control to ensure the solvent is not affecting the experimental outcome.
-
Use a surfactant or solubilizing agent: In some cases, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve aqueous solubility. Compatibility with your specific assay must be verified.
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve small precipitates, but this may not provide long-term stability.
Q3: What are the expected stability issues with this compound?
A3: The butenolide (α,β-unsaturated γ-lactone) moiety in the structure is a key feature that can lead to stability issues.
-
pH Sensitivity: The lactone ring is susceptible to hydrolysis, particularly under basic conditions (pH > 8), which will open the ring and inactivate the compound. It is generally more stable in neutral to slightly acidic conditions (pH 5-7).[1]
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation. For long-term storage, it is advisable to keep the compound in a solid form at -20°C or below. Solutions should be stored at low temperatures and used as quickly as possible.
-
Light Sensitivity: While not explicitly documented for this compound, many complex organic molecules are sensitive to UV light. It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Reactivity: The α,β-unsaturated system is a Michael acceptor and can react with nucleophiles, such as thiols (e.g., glutathione, cysteine residues in proteins). This reactivity is often the basis for its biological activity but also contributes to its instability in certain biological media.
Q4: How should I prepare and store stock solutions?
A4: For optimal stability, prepare a high-concentration stock solution in an anhydrous aprotic solvent such as DMSO or ethanol. We recommend aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solvent.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using old solutions. |
| Precipitation in Assay Medium | Visually inspect for precipitation after dilution. If observed, refer to the troubleshooting steps in FAQ Q2. |
| Interaction with Assay Components | The compound may interact with proteins or other components in your assay medium. Consider using a simplified buffer system if possible to identify potential interactions. |
Issue 2: Difficulty Dissolving the Compound
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | If the compound does not fully dissolve in your chosen solvent, try gentle warming or sonication. If solubility is still low, consider a different organic solvent. |
| Low Purity of Compound | Impurities can affect solubility. Ensure the purity of the compound using appropriate analytical techniques. |
Quantitative Data Summary
The following tables present hypothetical data based on the general properties of sesquiterpenoid lactones.
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility |
| DMSO | > 20 mg/mL |
| Ethanol | > 15 mg/mL |
| Methanol | ~ 10 mg/mL |
| Acetonitrile | ~ 10 mg/mL |
| Chloroform | > 25 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.05 mg/mL |
Table 2: Estimated Stability Profile of this compound in Solution
| Condition | Stability (t½) | Notes |
| pH 5.0 Buffer at 25°C | > 48 hours | Generally stable in slightly acidic conditions. |
| pH 7.4 Buffer at 25°C | 12 - 24 hours | Gradual hydrolysis of the lactone ring may occur. |
| pH 9.0 Buffer at 25°C | < 2 hours | Rapid degradation due to base-catalyzed hydrolysis. |
| In DMSO at -20°C | > 6 months | Stable when stored correctly in an anhydrous aprotic solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out the desired amount of this compound in a clean vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot into single-use amber vials.
-
Store at -20°C or -80°C.
Protocol 2: General Procedure for Dilution into Aqueous Buffer
-
Thaw a single-use aliquot of the DMSO stock solution and bring it to room temperature.
-
Add the desired volume of the stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing.
-
Visually inspect for any signs of precipitation.
-
Use the freshly prepared solution in your experiment immediately. Do not store aqueous dilutions.
Visualizations
Caption: Workflow for the preparation and use of this compound solutions.
Caption: Decision pathway for troubleshooting precipitation issues.
References
Technical Support Center: Optimizing Extraction of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Welcome to the technical support center for the extraction of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide , a sesquiterpenoid lactone with significant potential in drug development and scientific research. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction and isolation procedures.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and other related sesquiterpenoid lactones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Compound | - Inappropriate solvent selection.- Incomplete extraction from plant material.- Degradation of the thermolabile compound.- Suboptimal extraction time or temperature. | - Use polar organic solvents such as ethanol (B145695) or methanol (B129727) for initial extraction.[1][2] - Ensure plant material is finely powdered to maximize surface area for solvent penetration.- Employ extraction methods suitable for thermolabile compounds, such as maceration at room temperature or ultrasound-assisted extraction at controlled temperatures.- Optimize extraction time and temperature; prolonged exposure to high temperatures can degrade the compound. |
| Emulsion Formation During Liquid-Liquid Partitioning | - Presence of surfactants or high molecular weight compounds in the crude extract.[3] - Vigorous shaking of the separatory funnel. | - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and facilitate separation.[3] - Gently swirl or invert the separatory funnel instead of vigorous shaking.[3] - If emulsion persists, consider centrifugation to break the emulsion.- Allow the mixture to stand for an extended period. |
| Co-extraction of Impurities | - Solvent polarity is too high or too low, leading to the extraction of a wide range of compounds.- Complex matrix of the plant source. | - Perform sequential extraction with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate (B1210297), then methanol) to fractionate the extract.- Utilize column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient elution system to separate the target compound from impurities. |
| Compound Degradation During Storage | - Sesquiterpenoid lactones can be unstable, especially when exposed to light, heat, or air. | - Store purified compound and extracts at low temperatures (-20°C is recommended).- Store in amber vials or protect from light.- Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Isolating the Pure Compound | - Presence of structurally similar compounds.- Inadequate separation by column chromatography. | - Employ advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification.[4] - Use a combination of different chromatographic methods (e.g., silica gel followed by Sephadex LH-20) to achieve better separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the extraction of this compound?
A1: The primary plant source for this compound is the aerial parts of Pulicaria jaubertii.[1][2] It is advisable to use air-dried and finely powdered plant material to ensure efficient extraction.
Q2: Which solvent system is most effective for the initial extraction?
A2: Polar organic solvents are generally effective for extracting sesquiterpenoid lactones. Ethanol is a commonly used and effective solvent for the initial extraction from the plant material.[1][2] Methanol can also be used.
Q3: How can I monitor the progress of the extraction and purification?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of the target compound in different fractions. Use a suitable solvent system for development and a visualizing agent (e.g., vanillin-sulfuric acid spray followed by heating) to detect the spots. For quantitative analysis and final purity assessment, HPLC is recommended.
Q4: What are the key parameters to optimize for maximizing the extraction yield?
A4: The key parameters to optimize include:
-
Solvent-to-solid ratio: A higher ratio generally improves extraction efficiency but may require more solvent and longer concentration times.
-
Extraction time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound.
-
Temperature: Higher temperatures can increase solubility and diffusion but may lead to degradation of thermolabile compounds.
-
Particle size of the plant material: Finer particles have a larger surface area, leading to better extraction.
Q5: Are there any specific safety precautions to consider?
A5: Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals and solvents according to their safety data sheets (SDS).
Quantitative Data Presentation
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Relative Yield (%) |
| Maceration | Ethanol | 25 | 48 | 100 |
| Soxhlet Extraction | Ethanol | 78 | 8 | 120 |
| Ultrasound-Assisted | Ethanol | 40 | 1 | 135 |
| Maceration | Methanol | 25 | 48 | 110 |
Note: Relative yields are for illustrative purposes and will vary depending on the specific plant material and experimental conditions.
Experimental Protocols
Detailed Methodology for Extraction and Isolation
This protocol is based on the general methods for isolating sesquiterpenoids from Pulicaria jaubertii.[1][2]
1. Plant Material Preparation:
- Air-dry the aerial parts of Pulicaria jaubertii at room temperature until a constant weight is achieved.
- Grind the dried plant material into a fine powder using a mechanical grinder.
2. Initial Solvent Extraction:
- Macerate the powdered plant material (e.g., 1 kg) with ethanol (e.g., 5 L) at room temperature for 48 hours with occasional stirring.
- Filter the extract through cheesecloth and then filter paper.
- Repeat the extraction process on the plant residue two more times with fresh ethanol.
- Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude ethanolic extract in distilled water.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
- n-hexane to remove non-polar compounds.
- Chloroform (B151607) to extract medium-polarity compounds, including many sesquiterpenoids.
- Ethyl acetate to extract more polar compounds.
- n-butanol for highly polar compounds.
- Collect each fraction and concentrate under reduced pressure. The chloroform fraction is expected to be enriched with this compound.
4. Column Chromatography:
- Subject the dried chloroform fraction to column chromatography on silica gel.
- Pack the column with silica gel in n-hexane.
- Apply the sample to the top of the column.
- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity of the mobile phase.
- Collect fractions and monitor by TLC. Combine fractions containing the target compound.
5. Final Purification:
- Further purify the combined fractions containing the target compound using preparative HPLC or another round of column chromatography on a different stationary phase (e.g., Sephadex LH-20) to obtain the pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low extraction yield.
References
Technical Support Center: Overcoming Resistance to Bisabolane Sesquiterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to bisabolane (B3257923) sesquiterpenoids in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to a bisabolane sesquiterpenoid, has developed resistance. What are the common mechanisms of resistance?
A1: Resistance to natural product-based anticancer agents like bisabolane sesquiterpenoids can arise through several mechanisms. The most common include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4][5]
-
Alterations in drug targets: While less characterized for bisabolane sesquiterpenoids, mutations or changes in the expression of the direct molecular targets of these compounds can lead to reduced binding and efficacy.
-
Activation of pro-survival signaling pathways: Upregulation of pathways like NF-κB and STAT3 can promote cell survival and override the apoptotic signals induced by the bisabolane sesquiterpenoid.[6][7][8][9]
-
Enhanced DNA damage repair: If the compound induces DNA damage, cancer cells can upregulate their DNA repair mechanisms to counteract the cytotoxic effects.
-
Induction of pro-survival autophagy: Autophagy can be a double-edged sword. While in some contexts it can lead to cell death, it can also act as a survival mechanism for cancer cells under stress from chemotherapy.
Q2: How can I confirm that my cell line has developed resistance?
A2: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the bisabolane sesquiterpenoid in the suspected resistant cell line compared to the parental, sensitive cell line.[10] A fold-change in IC50 of 2-5 or higher is generally considered indicative of resistance.[11] This is determined through cell viability assays such as MTT or CCK-8.[12]
Q3: What are the general strategies to overcome resistance to bisabolane sesquiterpenoids?
A3: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Using the bisabolane sesquiterpenoid in combination with other agents is a primary strategy. This can involve:
-
Conventional Chemotherapeutics: Synergistic effects can be achieved by combining the bisabolane sesquiterpenoid with standard chemotherapy drugs (e.g., doxorubicin (B1662922), paclitaxel). The sesquiterpenoid may sensitize the cells to the chemo-agent.[6][13][14][15][16]
-
Inhibitors of Resistance Mechanisms: Combining the bisabolane sesquiterpenoid with an inhibitor of a specific resistance mechanism, such as a P-glycoprotein inhibitor (e.g., verapamil), can restore sensitivity.
-
-
Modulation of Signaling Pathways: Targeting pro-survival signaling pathways that are upregulated in resistant cells can re-sensitize them to the bisabolane sesquiterpenoid. For example, using an NF-κB or STAT3 inhibitor in combination with the sesquiterpenoid.[13][17][18]
-
Novel Drug Delivery Systems: Encapsulating the bisabolane sesquiterpenoid in nanoparticles or other delivery systems can potentially bypass efflux pumps and increase intracellular drug concentration.
Troubleshooting Guides
Problem 1: Increased IC50 value of a bisabolane sesquiterpenoid in a continuously treated cell line.
| Possible Cause | Suggested Solution |
| Development of a drug-resistant population. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare it to the parental cell line. A significant increase confirms resistance.[10] 2. Investigate Mechanism: Assess the expression of common drug resistance markers like P-glycoprotein (MDR1) via qPCR or Western blot. Analyze the activation status of pro-survival signaling pathways (e.g., NF-κB, STAT3). 3. Attempt to Reverse Resistance: Treat the resistant cells with the bisabolane sesquiterpenoid in combination with a known P-glycoprotein inhibitor or an inhibitor of the identified pro-survival pathway. |
| Changes in experimental conditions. | 1. Standardize Protocol: Ensure consistency in cell passage number, seeding density, media formulation, and incubation time. 2. Verify Compound Integrity: Test a fresh stock of the bisabolane sesquiterpenoid to rule out degradation. |
Problem 2: Lack of synergistic effect when combining a bisabolane sesquiterpenoid with a conventional chemotherapeutic agent.
| Possible Cause | Suggested Solution |
| Inappropriate drug ratio or concentration. | 1. Perform a Combination Matrix Study: Test a range of concentrations of both the bisabolane sesquiterpenoid and the chemotherapeutic agent in a matrix format. 2. Calculate Combination Index (CI): Use the Chou-Talalay method to calculate the CI for different dose combinations to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[19][20][21][22][23] |
| Non-overlapping mechanisms of action or resistance. | 1. Re-evaluate the Rationale: Ensure the chosen chemotherapeutic agent and the bisabolane sesquiterpenoid have mechanisms that are likely to be synergistic. For example, if the bisabolane sesquiterpenoid inhibits a pro-survival pathway activated by the chemotherapeutic agent. 2. Try a Different Combination: Consider combining the bisabolane sesquiterpenoid with a drug that has a different mechanism of action or targets a known resistance pathway in your cell line. |
Quantitative Data
Table 1: Illustrative IC50 Values of Sesquiterpenoids in Sensitive and Resistant Cancer Cell Lines.
This table provides examples of IC50 values for sesquiterpenoids in chemo-sensitive and chemo-resistant cell lines to illustrate the concept of resistance. Specific data for bisabolane sesquiterpenoids in resistant lines is limited in publicly available literature.
| Compound | Cell Line (Sensitive) | IC50 (µM) | Cell Line (Resistant) | IC50 (µM) | Fold Resistance | Reference |
| Parthenolide | A549 (Lung Cancer) | ~5 | A549/Dox (Doxorubicin-resistant) | >10 | >2 | [13] |
| Cisplatin | A2780 (Ovarian Cancer) | ~1.2 | A2780/CP70 (Cisplatin-resistant) | ~15.6 | 13 | [24] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.1 | MCF-7/ADR (Doxorubicin-resistant) | ~10 | 100 | [25] |
Table 2: Cytotoxicity of Selected Bisabolane Sesquiterpenoids in Cancer Cell Lines.
| Bisabolane Sesquiterpenoid | Cancer Cell Line | IC50 Value | Reference |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [26] |
| β-Bisabolene | MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [26] |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 µM | [18] |
| 3,6-Epidioxy-1,10-bisaboladiene | LNCaP (Human Prostate Carcinoma) | 23.4 µM | [18] |
| α-Curcumene | K562 (Human Chronic Myelogenous Leukemia) | >91 µM | [18] |
Experimental Protocols
Protocol for Development of a Resistant Cell Line and IC50 Determination
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to a bisabolane sesquiterpenoid.
Materials:
-
Parental cancer cell line
-
Bisabolane sesquiterpenoid
-
Complete cell culture medium
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Initial IC50 Determination:
-
Seed the parental cell line in 96-well plates.
-
Treat the cells with a range of concentrations of the bisabolane sesquiterpenoid for 24-72 hours.
-
Perform a cell viability assay and calculate the initial IC50 value.[12]
-
-
Development of Resistance:
-
Culture the parental cells in a medium containing the bisabolane sesquiterpenoid at a concentration equal to the IC10-IC20.
-
Gradually increase the concentration of the compound in the culture medium as the cells adapt and resume normal growth. This process can take several months.[10][27]
-
Alternatively, use a pulse method where cells are exposed to a high concentration (e.g., IC50) for a short period (4-6 hours), followed by recovery in a drug-free medium. Repeat this cycle.[12]
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the treated cell population.
-
A significant and stable increase in the IC50 value compared to the parental line indicates the development of a resistant cell line.[10]
-
Cryopreserve resistant cells at different stages.
-
Protocol for Synergy Analysis using the Chou-Talalay Method
This protocol outlines how to assess the synergistic, additive, or antagonistic effects of combining a bisabolane sesquiterpenoid with another anticancer agent.
Materials:
-
Resistant or sensitive cancer cell line
-
Bisabolane sesquiterpenoid
-
Second anticancer agent
-
Cell viability assay kit
-
96-well plates
-
CompuSyn software or other software for CI calculation
Procedure:
-
IC50 Determination for Single Agents: Determine the IC50 for each compound individually in the chosen cell line.
-
Combination Experiment:
-
Design a combination matrix with varying concentrations of both drugs. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Seed cells in 96-well plates and treat with the single agents and their combinations for the desired duration.
-
-
Data Analysis:
Protocol for Assessing MDR1 (P-glycoprotein) Expression
a) Quantitative PCR (qPCR) for MDR1 mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MDR1 and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both sensitive and resistant cell lines.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for MDR1 and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of MDR1 in the resistant cells compared to the sensitive cells.[28][29][30][31][32]
b) Western Blot for P-glycoprotein Expression
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (e.g., C219)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the sensitive and resistant cells and quantify the protein concentration.[2]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[2]
-
Antibody Incubation:
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Compare the band intensity for P-glycoprotein between the sensitive and resistant cell lines.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. origene.com [origene.com]
- 3. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. oaepublish.com [oaepublish.com]
- 6. Parthenolide, An NF-κB Inhibitor, Suppresses Tumor Growth and Enhances Response to Chemotherapy in Gastric Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 7. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cell lines ic50: Topics by Science.gov [science.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemosensitizing Properties of β-Caryophyllene and β-Caryophyllene Oxide in Combination with Doxorubicin in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of β-caryophyllene oxide and trans-nerolidol on the efficacy of doxorubicin in breast cancer cells and breast tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Parthenolide: pioneering new frontiers in hematological malignancies [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scilit.com [scilit.com]
- 23. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 29. Quantitative Analysis of Multidrug‐resistance mdr1 Gene Expression in Head and Neck Cancer by Real‐time RT‐PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Welcome to the technical support center for the extraction and purification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of this sesquiterpene lactone from natural sources. As this compound is a specialized area of research, this guide is based on established principles for the isolation of similar bioactive compounds from plant families known to produce them, such as Asteraceae, which includes Chrysanthemum and Artemisia species.
Frequently Asked Questions (FAQs)
Q1: What are the potential natural sources for this compound?
While specific high-yielding species are not extensively documented in publicly available literature, this compound is a sesquiterpene lactone. This class of compounds is commonly found in plants belonging to the Asteraceae family. Researchers should consider screening species from the genera Chrysanthemum and Artemisia, which are known for their rich and diverse profiles of sesquiterpene lactones.[1][2][3]
Q2: What is the primary factor influencing the yield of sesquiterpene lactones from plant material?
The selection of plant material is the most critical factor. The concentration of secondary metabolites like this compound can vary significantly based on the plant species, geographical location, harvest time, and environmental conditions. Proper identification and selection of high-yielding plant varieties are paramount.
Q3: Which solvent system is recommended for the initial extraction?
For sesquiterpene lactones, solvents of medium polarity are generally effective. A common starting point is the use of methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol.[4] The choice of solvent will also depend on the subsequent purification strategy. It is advisable to perform small-scale pilot extractions with different solvents to determine the optimal system for your specific plant material.
Q4: How can I minimize the degradation of the target compound during extraction?
Sesquiterpene lactones can be sensitive to high temperatures and pH changes.[3][5] To minimize degradation, it is recommended to perform extractions at room temperature or below. If heating is necessary, use the lowest effective temperature and minimize the duration. Also, avoid strongly acidic or basic conditions during extraction and workup.
Q5: What are the most effective methods for purifying this compound?
A multi-step chromatographic approach is typically necessary for the purification of sesquiterpene lactones. This usually involves an initial fractionation using column chromatography with silica (B1680970) gel, followed by further purification steps such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or procedure. | - Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol).- Increase the solvent-to-solid ratio.- Extend the extraction time or use sonication for improved cell wall disruption. |
| Poor quality or incorrect plant material. | - Ensure proper botanical identification of the plant source.- Harvest at the optimal time for secondary metabolite production.- Use properly dried and powdered plant material to maximize surface area. | |
| Target compound not detected in the crude extract (TLC/LC-MS) | The compound may be present in very low concentrations. | - Concentrate the crude extract further before analysis.- Use a more sensitive analytical technique.- Screen different plant parts (leaves, flowers, stems) as the compound distribution may vary. |
| Degradation of the compound during extraction or storage. | - Use fresh solvents and perform extraction at a lower temperature.- Store the extract at -20°C in the dark.[1] | |
| Co-elution of Impurities during Column Chromatography | Inappropriate solvent gradient or stationary phase. | - Optimize the solvent gradient for better separation; a shallower gradient can improve resolution.- Try a different stationary phase (e.g., alumina, C18 reverse-phase silica). |
| Overloading of the column. | - Reduce the amount of crude extract loaded onto the column.- Use a larger column with more stationary phase. | |
| Loss of Compound During Solvent Removal | The compound may be volatile or heat-labile. | - Use rotary evaporation at a low temperature and reduced pressure.- For very small quantities, consider lyophilization or nitrogen blow-down. |
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpene Lactones
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves and flowers of a selected Chrysanthemum species) at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with hexane, chloroform (B151607), and ethyl acetate. The chloroform and ethyl acetate fractions are likely to contain the sesquiterpene lactones.
-
Drying: Dry the resulting fractions over anhydrous sodium sulfate (B86663) and concentrate to dryness.
Protocol 2: Chromatographic Purification
-
Column Chromatography: Subject the chloroform or ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
TLC Analysis: Perform TLC on silica gel plates using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Fraction Pooling: Pool the fractions containing the compound of interest based on the TLC profiles.
-
Further Purification: Subject the pooled fractions to further purification steps, such as preparative TLC or HPLC, to isolate the pure compound.
Quantitative Data Summary
The following tables present hypothetical but realistic data for the extraction and purification of this compound. This data is for illustrative purposes to guide researchers in their experimental design and evaluation.
Table 1: Effect of Extraction Solvent on the Yield of Crude Extract
| Solvent | Plant Material (g) | Crude Extract Yield (g) | Yield (%) |
| Methanol | 100 | 12.5 | 12.5 |
| Ethanol | 100 | 10.8 | 10.8 |
| Ethyl Acetate | 100 | 5.2 | 5.2 |
| Dichloromethane | 100 | 4.1 | 4.1 |
Table 2: Yield of this compound from different fractions
| Fraction | Initial Weight (g) | Purified Compound (mg) | Yield from Fraction (%) |
| Hexane | 5.0 | < 1 | < 0.02 |
| Chloroform | 3.5 | 45 | 1.29 |
| Ethyl Acetate | 2.0 | 75 | 3.75 |
| Methanol/Water | 1.5 | 5 | 0.33 |
Visualizations
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. An Up-To-Date Review of Phytochemicals and Biological Activities in Chrysanthemum Spp. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Chrysanthemum boreale Makino and Its Bioactive Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide In Vitro Applications
Disclaimer: There is currently no publicly available scientific literature detailing the specific in vitro dosage, toxicity, or biological activity of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide . The information provided below is based on studies of structurally related bisabolane (B3257923) sesquiterpenoids and is intended to serve as a general guide for researchers. It is imperative to conduct independent dose-response and toxicity studies for the specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for in vitro experiments with bisabolane sesquiterpenoids?
A1: Based on published data for various bisabolane derivatives, a common starting concentration range for in vitro cytotoxicity and bioactivity assays is between 1 µM and 100 µM. It is highly recommended to perform a preliminary dose-response experiment across a wider logarithmic scale (e.g., 0.1 µM to 200 µM) to determine the optimal concentration range for your specific cell line and experimental endpoint.
Q2: I am not observing any cytotoxicity with this compound in my cancer cell line. What could be the issue?
A2: There are several potential reasons for a lack of cytotoxic effect:
-
Compound Inactivity: The specific compound, this compound, may not be cytotoxic to your chosen cell line at the concentrations tested.
-
Cell Line Resistance: The selected cancer cell line may be inherently resistant to this class of compounds. It is advisable to test the compound on a panel of different cell lines.
-
Solubility Issues: Poor solubility of the compound in your culture medium can lead to an actual concentration that is much lower than intended. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the medium. See the troubleshooting guide for more details.
-
Incubation Time: The duration of exposure may be insufficient to induce a cytotoxic response. Consider extending the incubation period (e.g., 48 or 72 hours).
Q3: How can I assess the mechanism of cell death induced by a bisabolane sesquiterpenoid?
A3: To investigate the mechanism of cell death, you can employ a variety of assays, including:
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between apoptotic and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm apoptosis.
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can reveal if the compound induces cell cycle arrest at a specific phase.
-
Western Blotting: Analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2 family proteins, cyclins, and CDKs).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | Poor aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into the culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. Vortex or sonicate briefly after dilution. |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and mix the compound thoroughly in the medium before adding to the cells. Include multiple technical and biological replicates. |
| Discrepancy with Published Data for Similar Compounds | Differences in cell line passage number, culture conditions, or assay methodology. | Standardize your experimental protocols, including cell line authentication, media supplements, and incubation times. Always run a positive control with a known cytotoxic agent to validate your assay. |
Quantitative Data for Related Bisabolane Sesquiterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of various bisabolane sesquiterpenoids against different cancer cell lines. This data is provided for comparative purposes and to guide initial experimental design.
| Compound | Cell Line | Assay | IC50 Value |
| Aspertenol A | K562 (Human chronic myelogenous leukemia) | CCK-8 | 16.6 µM[1][2] |
| Aspertenol A | A549 (Human lung carcinoma) | CCK-8 | 43.5 µM[1][2] |
| Compound 14 (a phenolic bisabolane) | A549 (Human lung carcinoma) | Not Specified | 1.9 µM[3] |
| Compound 14 (a phenolic bisabolane) | HL-60 (Human promyelocytic leukemia) | Not Specified | 5.4 µM[3] |
| Compound 13 (a phenolic bisabolane adduct) | HL-60 (Human promyelocytic leukemia) | Not Specified | 15.7 µM[3] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: CCK-8 Assay for Cytotoxicity
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for determining cell viability.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with various concentrations of the compound as in the MTT protocol.
-
Incubation: Incubate for the desired duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.
Visualizations
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Simplified overview of apoptosis signaling pathways potentially modulated by bisabolane sesquiterpenoids.
References
Technical Support Center: Purification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide and related sesquiterpenoid compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental workflow, from initial extraction to final purification.
FAQ 1: Low Yield of Target Compound
-
Question: We are experiencing a very low yield of this compound from our source material. What are the potential causes and how can we improve recovery?
-
Answer: Low yields are a common challenge in natural product isolation and can be attributed to several factors throughout the process.[1] Key areas to investigate include:
-
Inappropriate Extraction Solvent: The choice of solvent is critical for the efficient extraction of sesquiterpenoids. The polarity of the solvent must be well-matched with the target compound.[1]
-
Degradation of the Target Compound: Sesquiterpenoids can be sensitive to heat, light, and pH, which can lead to degradation during extraction and purification.[1][2]
-
Incomplete Extraction: The duration and method of extraction may not be sufficient to fully liberate the compound from the source matrix.[1]
-
Losses During Purification: Significant amounts of the compound can be lost during chromatographic steps and solvent partitioning.[1]
Troubleshooting & Optimization:
-
Optimize Extraction Solvent: Experiment with a range of solvents of varying polarities. For sesquiterpenoids, solvents of intermediate polarity such as ethyl acetate (B1210297), dichloromethane, or mixtures of hexane (B92381) and acetone (B3395972) are often effective.[1] Ethanol (B145695) has also been reported as an effective solvent for extracting sesquiterpene lactones.[3]
-
Control Extraction Conditions: Avoid high temperatures by utilizing methods such as maceration or ultrasound-assisted extraction at room temperature.[1] Protect extracts from light by using amber-colored glassware.[1]
-
Ensure Complete Extraction: Increase the extraction time or perform multiple extraction cycles to maximize recovery.
-
Minimize Transfer Steps: Each transfer of the product from one container to another can result in loss. Streamline your purification workflow where possible.
-
FAQ 2: Co-elution of Impurities
-
Question: During chromatographic purification, we are observing impurities that co-elute with our target compound. How can we improve the separation?
-
Answer: Co-elution is a frequent problem when dealing with complex mixtures of natural products.[4] Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: Fine-tuning the solvent system is the first step. For normal-phase chromatography, altering the ratio of polar to non-polar solvents can significantly affect resolution. In reversed-phase chromatography, adjusting the water-to-organic solvent ratio or using a different organic modifier (e.g., acetonitrile (B52724) instead of methanol) can be beneficial.
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different type of chromatography column is recommended. If you are using silica (B1680970) gel, consider alumina (B75360) or a bonded phase like C18 (for reversed-phase).[5]
-
Employ Alternative Chromatographic Techniques: Techniques like Centrifugal Partition Chromatography (CPC) or High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to standard column chromatography.[6][7][8]
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution where the solvent polarity is gradually changed can help to separate closely eluting compounds.[8]
-
FAQ 3: Compound Degradation During Purification
-
Question: We suspect that this compound is degrading during our purification process. What are the likely causes and how can we prevent this?
-
Answer: Sesquiterpene lactones can be unstable under certain conditions.[2][9] Potential causes of degradation include:
-
pH Sensitivity: Some sesquiterpene lactones are unstable at neutral or alkaline pH.[2]
-
Temperature Instability: Exposure to elevated temperatures during steps like solvent evaporation can lead to degradation.
-
Reaction with Solvents: Certain reactive solvents may lead to the formation of artifacts. For instance, some sesquiterpene lactones have been shown to react with ethanol during storage.[9]
Preventative Measures:
-
Maintain a Mild pH: If possible, carry out purification steps under slightly acidic to neutral conditions.
-
Avoid High Temperatures: Use a rotary evaporator at low temperatures for solvent removal. Lyophilization can be an alternative for heat-sensitive compounds.
-
Use High-Purity Solvents: Ensure that the solvents used for extraction and chromatography are of high purity and free from contaminants.
-
Work Efficiently: Minimize the duration of the purification process to reduce the time the compound is exposed to potentially harmful conditions.
-
Data Presentation
Table 1: General Solvent Systems for Sesquiterpenoid Chromatography
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase (Elution Order: Non-polar to Polar) |
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient, Chloroform/Methanol gradient |
| Reversed-Phase HPLC | C18 | Water/Methanol gradient, Water/Acetonitrile gradient |
| Centrifugal Partition Chromatography (CPC) | Liquid (two-phase system) | Heptane/Ethyl Acetate/Methanol/Water (e.g., 1:5:1:5 v/v/v/v)[8] |
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpenoids
-
Preparation of Source Material: Air-dry the source material at room temperature in a well-ventilated area, shielded from direct sunlight. Once dried, grind the material into a coarse powder.
-
Maceration: Place the powdered material (e.g., 100 g) into a large Erlenmeyer flask.
-
Solvent Addition: Add a suitable solvent of intermediate polarity, such as ethyl acetate or a mixture of hexane and acetone (e.g., 500 mL).
-
Extraction: Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the mixture to remove the solid material. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to yield the purified compound.
Mandatory Visualization
Caption: A typical workflow for the isolation and purification of a natural product.
Caption: Decision-making flowchart for troubleshooting low purity in chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Centrifugal partition chromatography elution gradient for isolation of sesquiterpene lactones and flavonoids from Anvillea radiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of the sesquiterpenoid lactone, 3,4-Seco-3-oxobisabol-10-ene-4,1-olide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: While specific data for this compound is limited, sesquiterpenoid lactones commonly exhibit poor oral bioavailability due to several factors. The primary challenges are often low aqueous solubility, which limits dissolution in the gastrointestinal fluids, and potential susceptibility to first-pass metabolism in the liver.[1][2][3] The inherent lipophilicity of many terpenoids can also hinder their absorption.[3]
Q2: What are the general strategies to enhance the bioavailability of poorly soluble natural compounds like this sesquiterpenoid lactone?
A2: Several formulation and chemical modification strategies can be employed.[1][4][5] These can be broadly categorized as:
-
Solubility Enhancement: Increasing the dissolution rate of the compound.[2][6]
-
Permeability Enhancement: Improving the transport of the compound across the intestinal membrane.[6]
-
Metabolic Stability: Protecting the compound from enzymatic degradation.[1]
Common approaches include particle size reduction, the use of lipid-based delivery systems, and nanoformulations.[2][5][6]
Q3: Which formulation approaches are most promising for a lipophilic compound like this compound?
A3: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are particularly promising.[4][7][8] These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and facilitate lymphatic uptake, which can help bypass first-pass metabolism.[4] Nanoformulations, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, are also highly effective as they increase the surface area for dissolution and can be tailored for targeted delivery.[3][5][9]
Q4: What in vitro models are suitable for preliminary assessment of bioavailability enhancement?
A4: Several in vitro models can provide initial insights into the potential success of a formulation strategy before proceeding to more complex in vivo studies.[10][11][12] Commonly used models include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To predict passive intestinal absorption.[10][11]
-
Caco-2 Cell Monolayers: To assess both passive and active transport across an intestinal epithelial barrier.[11]
-
In vitro dissolution testing: To compare the release profiles of different formulations in simulated gastrointestinal fluids.[10][12]
Q5: What are the key considerations when designing an in vivo bioavailability study?
A5: A well-designed in vivo study is crucial for accurately determining the bioavailability of a compound.[13][14] Key considerations include:
-
Animal Model Selection: Choosing an appropriate animal model that mimics human physiology as closely as possible.[13][14]
-
Route of Administration: Oral administration is typically compared to intravenous administration to determine absolute bioavailability.[15][16]
-
Dosing and Sampling: Establishing appropriate dose levels and a robust blood sampling schedule to accurately capture the pharmacokinetic profile.[15]
-
Analytical Method: Utilizing a validated and sensitive analytical method, such as LC-MS/MS, for accurate quantification of the compound in plasma.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to enhance the bioavailability of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low in vitro dissolution of the formulated compound. | - Inadequate solubilization by the chosen excipients.- Insufficient particle size reduction.- Inappropriate formulation method. | - Screen a wider range of surfactants and co-solvents for lipid-based formulations.- Optimize the homogenization or sonication parameters for nanoformulations to achieve smaller particle sizes.- Evaluate alternative formulation techniques (e.g., hot vs. cold homogenization for SLNs). |
| High variability in in vitro permeability results (e.g., Caco-2 assay). | - Inconsistent cell monolayer integrity (TEER values).- Compound instability in the assay medium.- Non-specific binding of the compound to the assay apparatus. | - Ensure consistent cell seeding density and culture conditions. Monitor TEER values before and after the experiment.- Assess the stability of the compound in the assay buffer at 37°C.- Use low-binding plates or pre-treat the apparatus with a blocking agent. |
| Poor correlation between in vitro dissolution and in vivo bioavailability. | - The in vitro dissolution method does not accurately mimic in vivo conditions.- Significant first-pass metabolism is occurring in vivo.- The compound has poor permeability despite improved dissolution. | - Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate fed and fasted states.- Investigate potential metabolic pathways. Co-administration with a metabolic inhibitor (e.g., piperine) in preclinical models could provide insights.[4]- Evaluate permeability enhancement strategies in conjunction with solubility enhancement. |
| Low oral bioavailability in animal models despite a promising formulation. | - The formulation is not stable in the gastrointestinal tract.- The animal model selected has significantly different gastrointestinal physiology or metabolism compared to humans.- The dose administered is not within the linear pharmacokinetic range. | - Assess the stability of the formulation in simulated gastric and intestinal fluids.- Review literature to ensure the chosen animal model is appropriate for the class of compound.- Conduct a dose-ranging study to determine if absorption is saturable. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
Select the components that show the highest solubility for the compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant in different ratios.
-
Visually observe the formation of a clear, single-phase solution.
-
Titrate each mixture with water and observe the formation of an emulsion. The region that forms a clear or slightly bluish, stable microemulsion upon gentle agitation is the self-emulsifying region.
-
-
Preparation of the Drug-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring if necessary.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SEDDS to a standard dissolution medium and measure the time it takes to form a clear emulsion with gentle agitation.
-
In Vitro Drug Release: Perform dissolution studies using a USP apparatus II in simulated gastric and intestinal fluids.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values > 250 Ω·cm².
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (dissolved in HBSS, with or without formulation) to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the final sample from the apical side.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of a compound.
Caption: Potential pathways for intestinal absorption and metabolism.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Lipid-Based Drug Delivery Systems | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 12. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 13. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 14. ichor.bio [ichor.bio]
- 15. pharmacy180.com [pharmacy180.com]
- 16. study design for bioavailability and bioequivalence | PPTX [slideshare.net]
Technical Support Center: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under forced degradation conditions?
Based on the chemical structure, which includes a lactone ring, a ketone, and a carbon-carbon double bond, the primary degradation pathways are expected to be hydrolysis and oxidation.
-
Hydrolytic Degradation: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring to form a hydroxy carboxylic acid.
-
Oxidative Degradation: The double bond and the allylic positions are prone to oxidation, which can lead to the formation of epoxides, hydroperoxides, or cleavage of the double bond.
-
Thermal Degradation: Elevated temperatures may induce decarboxylation or other rearrangements.[1][2]
-
Photolytic Degradation: Exposure to UV or visible light can lead to isomerization of the double bond or photolytic cleavage.[3][4]
Q2: My forced degradation study under acidic conditions shows minimal degradation. What should I do?
If you observe minimal degradation, consider the following troubleshooting steps:
-
Increase Stress Level: Gradually increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl) or the temperature (e.g., from room temperature to 50-70°C).[2][3]
-
Increase Reaction Time: Extend the duration of the study, ensuring to take time points to monitor the degradation progress.
-
Use a Co-solvent: If the compound has poor aqueous solubility, a co-solvent like methanol (B129727) or acetonitrile (B52724) can be used to increase its solubility in the acidic medium.[2]
Q3: I am observing multiple degradation products in my HPLC analysis. How can I identify them?
The presence of multiple peaks suggests several degradation pathways are occurring. To identify these products, you can use hyphenated techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the molecular weights of the degradation products, which can provide significant clues about their structures.
-
LC-MS/MS (Tandem Mass Spectrometry): This technique can be used to fragment the degradation products and obtain structural information.
-
Isolation and NMR: For definitive structural elucidation, you may need to isolate the major degradation products using preparative HPLC and then analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are the optimal conditions for a forced degradation study?
The goal is to achieve a degradation of approximately 10-20% of the parent drug.[1] Conditions should be stressed enough to induce degradation but not so harsh that they lead to complete degradation or unrealistic degradation pathways. It is recommended to start with milder conditions and increase the stress level as needed.
Troubleshooting Guides
Issue: No Degradation Observed Under Any Stress Condition
-
Verify Experimental Setup: Double-check the concentrations of your stress agents (acid, base, oxidizing agent), temperature settings, and light source intensity.
-
Assess Compound Stability: The compound may be inherently very stable. Consider increasing the stress conditions significantly (e.g., higher temperatures, longer exposure times).
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small changes in the parent drug concentration and the formation of degradation products.
Issue: Complete Degradation of the Compound
-
Reduce Stress Conditions: The applied stress is too harsh. Decrease the concentration of the stress agent, lower the temperature, or shorten the exposure time.
-
Time-Point Analysis: Take samples at multiple, earlier time points to capture the initial stages of degradation before the parent compound is fully consumed.
Experimental Protocols
Forced Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add the stock solution to 0.1 M HCl to achieve a final drug concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Incubate at room temperature initially, as base-catalyzed hydrolysis of lactones is often rapid.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Forced Oxidative Degradation
-
Prepare a stock solution of the compound.
-
Add the stock solution to a 3% solution of hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw and analyze aliquots at various time points.
Forced Thermal Degradation
-
Place the solid compound in a temperature-controlled oven at 70°C.
-
Also, prepare a solution of the compound and expose it to the same temperature.
-
Analyze samples at different time points.
Forced Photolytic Degradation
-
Expose a solution of the compound to a light source that provides both UV and visible light. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 | 25 (RT) | 22.5 | 1 |
| Oxidation | 3% H₂O₂ | 24 | 25 (RT) | 18.7 | 3 |
| Thermal (Solid) | - | 48 | 70 | 5.1 | 1 |
| Thermal (Solution) | - | 48 | 70 | 8.9 | 2 |
| Photolytic | 1.2 million lux hours | 168 | 25 | 12.3 | 2 |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
Mitigating off-target effects of "3,4-Seco-3-oxobisabol-10-ene-4,1-olide"
Technical Support Center: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Disclaimer: Information regarding the specific biological activities and off-target effects of "this compound" (CAS: 1564265-85-5, Formula: C15H24O3) is limited in publicly available scientific literature.[1] This guide is based on the known properties of the broader class of sesquiterpene lactones, to which this compound belongs. Researchers should validate these potential effects for the specific compound under investigation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments with "this compound" and other sesquiterpene lactones.
Issue 1: Higher-than-expected cytotoxicity in non-target cell lines.
-
Possible Cause 1: Assay Interference. Many natural products can interfere with common colorimetric cytotoxicity assays (e.g., MTT, XTT).[2] They may directly reduce the tetrazolium salts or have inherent color that overlaps with the absorbance spectrum of the formazan (B1609692) product.[2]
-
Recommended Action:
-
Run a cell-free control with the compound at various concentrations to quantify its direct effect on the assay reagent.[2]
-
Switch to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay (e.g., Resazurin), ensuring to include compound-only controls to check for autofluorescence.[2]
-
-
-
Possible Cause 2: Non-specific activity. Sesquiterpene lactones are known to be reactive molecules, often containing an α-methylene-γ-lactone group that can react non-specifically with cellular thiols, leading to broad cytotoxicity.[3]
-
Recommended Action:
-
Perform counter-screens against a panel of unrelated cell lines to determine the selectivity index.
-
Employ mechanism-based assays to confirm on-target activity and differentiate it from non-specific toxicity.
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Compound Instability or Poor Solubility. Natural products can be unstable in aqueous assay media or may precipitate at higher concentrations, leading to variability.
-
Recommended Action:
-
Visually inspect for precipitation in the wells.
-
Assess the stability of the compound under assay conditions using techniques like HPLC.
-
Optimize the solubilizing agent and ensure thorough mixing before adding to cells.
-
-
-
Possible Cause 2: Variable Cell Health and Seeding Density. The health and number of cells at the start of an experiment can significantly impact the outcome.[4]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target pathways for sesquiterpene lactones?
A1: A primary off-target pathway for many sesquiterpene lactones is the NF-κB signaling pathway.[6][7][8] These compounds can inhibit NF-κB activation, which can lead to broad anti-inflammatory and pro-apoptotic effects that may be independent of the intended target.[9] They have also been shown to modulate other signaling pathways such as MAPK and JAK-STAT.[10] Some sesquiterpene lactones may also induce apoptosis through mitochondrial dysfunction.[9][11]
Q2: How can I proactively screen for off-target effects of "this compound"?
A2: A tiered approach is recommended. Start with broad in vitro profiling and move to more specific cellular and in vivo assays.
-
Broad Kinase Profiling: Screen the compound against a large panel of kinases to identify potential off-target kinase interactions.[12][13]
-
Phenotypic Screening: Utilize high-content imaging or cell-based arrays to assess the compound's effects on various cellular phenotypes.
-
Proteome-wide Analysis: Employ chemical proteomics approaches, such as affinity chromatography with the immobilized compound, to identify binding partners in cell lysates.[12]
Q3: Are there structural features of sesquiterpene lactones that are associated with toxicity?
A3: Yes, the α-methylene-γ-lactone moiety is a well-known structural alert.[3] This functional group is an electrophilic Michael acceptor that can covalently modify proteins, leading to non-specific interactions and potential toxicity. The overall stereochemistry of the molecule also plays a crucial role in its biological activity and off-target effects.[14]
Data Presentation
Table 1: Representative Cytotoxicity of Various Sesquiterpene Lactones
The following data is for illustrative purposes, as specific data for "this compound" is not available. These values demonstrate the typical range of activity for this compound class.
| Compound | Cell Line | Assay Type | Measurement | Value (µM) | Reference |
| Parthenolide | C2C12 (mouse myoblast) | MTT | EC50 | 2.7 - 3.3 | [15] |
| Ivalin | C2C12 (mouse myoblast) | MTT | EC50 | 2.7 - 3.3 | [15] |
| Cumanin | Mouse Splenocytes | Not Specified | CC50 | 29.4 | [16] |
| Helenalin | A549 (lung carcinoma) | SRB | GI50 | 0.15 - 0.59 | [16] |
| 1β-hydroxyalantolactone | HEp2 (larynx carcinoma) | Not Specified | IC50 | Not Specified (comparable to etoposide) | [17] |
| Ivangustin | HEp2 (larynx carcinoma) | Not Specified | IC50 | Not Specified (comparable to etoposide) | [17] |
| Cadinene Norsesquiterpenoid | SMMC-7721 (hepatocellular carcinoma) | Not Specified | IC50 | 10.28 ± 1.67 | [11] |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[18][19][20]
-
Materials:
-
Cells in culture
-
96-well plates
-
Test compound (e.g., "this compound")
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with serial dilutions of the test compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[21]
-
Carefully aspirate the media and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[18]
-
Read the absorbance at 570 nm using a microplate reader.[19]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a general method for screening a compound against a panel of kinases to identify off-target interactions.[12][13]
-
Materials:
-
Panel of purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted test compound or vehicle control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[12]
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate for a defined period to allow for substrate phosphorylation.
-
Stop the reaction and spot the mixture onto a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Dry the plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.[12]
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound and determine the IC50 value.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Decision tree for troubleshooting cytotoxicity assays.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
"3,4-Seco-3-oxobisabol-10-ene-4,1-olide" vs. other bisabolane sesquiterpenoids
A Comparative Guide to Bisabolane (B3257923) Sesquiterpenoids: Evaluating "3,4-Seco-3-oxobisabol-10-ene-4,1-olide" in Context
Introduction to Bisabolane Sesquiterpenoids
Bisabolane-type sesquiterpenoids are a large and diverse class of natural products characterized by a 15-carbon skeleton.[1] Widely distributed in terrestrial plants, fungi, and marine organisms, these compounds exhibit a remarkable range of biological activities.[2][3] Their structural diversity, arising from various oxidations, cyclizations, and rearrangements, has made them a focal point in the search for new therapeutic agents.[4] In vitro and in vivo studies have consistently highlighted their potential as antibacterial, anti-inflammatory, and cytotoxic agents, making them promising candidates for drug discovery and development.[1][3]
This guide provides a comparative overview of the biological activities of various bisabolane sesquiterpenoids, offering a framework for evaluating novel compounds such as "this compound." While specific biological data for "this compound" is not yet available in the public domain, this document serves as a resource for researchers by summarizing the activities of structurally related compounds and providing detailed experimental protocols for future studies.
Quantitative Comparison of Biological Activities
The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of several well-characterized bisabolane sesquiterpenoids. This data provides a benchmark for assessing the potential of new derivatives.
Table 1: Cytotoxic Activity of Bisabolane Sesquiterpenoids against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 14 | A549 (Human Lung Carcinoma) | 1.9 | [5] |
| HL-60 (Human Leukemia) | 5.4 | [5] | |
| Compound 13 | HL-60 (Human Leukemia) | 15.7 | [5] |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 | [6] |
| LNCaP (Human Prostate Carcinoma) | 23.4 | [6] | |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [6] |
| MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [6] |
Table 2: Anti-inflammatory Activity of Bisabolane Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Morincitrinoid A | NO Production | RAW 264.7 | 0.98 ± 0.07 | [7] |
| Dicyclic Compound from C. longa | NO Production | RAW 264.7 | 25.5 | [2] |
| Compound from C. longa | NO Production | RAW 264.7 | 55.40 ± 14.01 | [2] |
| Compound 4 from C. longa | NO Production | RAW 264.7 | - (Significant inhibition) | [8] |
Table 3: Antimicrobial Activity of Bisabolane Sesquiterpenoids
| Compound | Microbial Strain | MIC Value | Reference |
| Compound 5 | Escherichia coli | 1.0 µg/mL | [9] |
| Compound 61 | Micrococcus luteus | 1.0 µg/mL | [2] |
| Vibrio alginolyticus | 2.0 µg/mL | [2] | |
| Compound 2 | Staphylococcus albus | 5.00 µM | [10] |
| Micrococcus tetragenus | 1.25 µM | [10] | |
| Compound 4 | Staphylococcus albus | 5.00 µM | [10] |
| Bacillus subtilis | 2.50 µM | [10] | |
| Compounds 1, 2, 5 | Aeromonas hydrophilia, E. coli, Edwardsiella tarda, Vibrio harveyi | 1.0 - 8.0 µg/mL | [8][9] |
Signaling Pathways and Mechanisms of Action
Bisabolane sesquiterpenoids exert their biological effects through the modulation of key intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory properties of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by bisabolane sesquiterpenoids.
Cytotoxic Mechanisms
The cytotoxic effects of bisabolane sesquiterpenoids are often mediated through the induction of apoptosis (programmed cell death). This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of apoptosis.
Caption: Generalized apoptotic pathway induced by bisabolane sesquiterpenoids.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of biological activity. Below are standard protocols for assessing the cytotoxicity, anti-inflammatory, and antimicrobial properties of compounds like "this compound."
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (solvent used to dissolve the compound) and an untreated control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in the supernatant of cultured macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The bisabolane sesquiterpenoids represent a promising class of natural products with a wide array of pharmacological activities. The data presented in this guide for known bisabolanes highlights their potential as cytotoxic, anti-inflammatory, and antimicrobial agents. While "this compound" remains uncharacterized in terms of its biological effects, the provided experimental protocols and comparative data offer a solid foundation for its future investigation. Further research into this and other novel bisabolane derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
A Comparative Guide to the In Vivo Validation of Novel Anticancer Compounds: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful translation of a promising anticancer compound from in vitro discovery to clinical application hinges on rigorous in vivo validation. This guide provides a comparative framework for assessing the in vivo anticancer activity of a novel therapeutic candidate, exemplified here as "Compound X" (representing 3,4-Seco-3-oxobisabol-10-ene-4,1-olide), against a well-established chemotherapeutic agent, Paclitaxel. As of this review, specific in vivo anticancer activity data for "this compound" is not publicly available. Therefore, this document serves as a methodological template, presenting hypothetical yet plausible data for Compound X to illustrate the key comparative analyses and experimental considerations crucial for its preclinical evaluation.
The primary objective of in vivo studies is to evaluate a compound's efficacy and safety in a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic properties that cannot be ascertained from cell-based assays alone.[1] This guide outlines the standard experimental protocols, presents data in a clear, comparative format, and visualizes essential workflows and potential mechanisms of action.
Comparative Efficacy and Safety Profile: Compound X vs. Paclitaxel
The following table summarizes hypothetical quantitative data from a preclinical study in a human breast cancer xenograft mouse model (MDA-MB-231). This data is intended to serve as an example of how to present comparative results for a novel compound against a standard-of-care drug.
| Parameter | Vehicle Control | Compound X (50 mg/kg) | Paclitaxel (20 mg/kg) |
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 65% | 85% |
| Average Tumor Volume at Day 21 (mm³) | 1500 ± 250 | 525 ± 150 | 225 ± 90 |
| Median Survival (Days) | 25 | 40 | 45 |
| Body Weight Change (%) | +5% ± 2% | -2% ± 1.5% | -10% ± 3% |
| Observed Toxicities | None | Mild lethargy | Significant lethargy, alopecia |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of in vivo studies. Below are the protocols for the key experiments cited in this guide.
Human Tumor Xenograft Model
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice are immunodeficient, allowing for the growth of human tumor cells without rejection.[1]
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured three times a week using digital calipers. The volume is calculated using the formula: (Length x Width²) / 2.[2]
Dosing and Administration
-
Group Allocation: Once tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=10 per group): Vehicle Control, Compound X, and Paclitaxel.
-
Drug Preparation:
-
Compound X is formulated in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Paclitaxel is commercially sourced and diluted in saline.
-
The vehicle control consists of the same formulation as Compound X, without the active compound.
-
-
Administration:
-
Compound X (50 mg/kg) is administered intraperitoneally (i.p.) once daily for 21 days.
-
Paclitaxel (20 mg/kg) is administered intravenously (i.v.) on a weekly schedule for three weeks.
-
The vehicle control is administered i.p. daily.
-
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Survival Analysis: A subset of mice from each group may be monitored for survival. The endpoint is typically defined as a tumor volume exceeding 2000 mm³ or signs of significant morbidity.
-
Toxicity Monitoring: Animal body weight is recorded three times a week as a general indicator of health.[2] Mice are also observed daily for clinical signs of toxicity, such as changes in behavior, posture, and fur texture.
Visualizing Experimental and Biological Pathways
Diagrams are essential for conveying complex workflows and biological mechanisms. The following are Graphviz (DOT language) representations of a typical in vivo experimental workflow and a hypothetical signaling pathway for Compound X.
Caption: In Vivo Anticancer Activity Experimental Workflow.
Caption: Hypothetical Signaling Pathway for Compound X.
Discussion and Future Directions
The hypothetical data presented suggests that Compound X exhibits significant anticancer activity, albeit less potent than the established drug Paclitaxel in this specific model. However, the improved safety profile of Compound X, indicated by minimal body weight loss and fewer observed toxicities, is a noteworthy advantage. This highlights the critical balance between efficacy and toxicity in drug development.
Future in vivo studies should aim to:
-
Establish a dose-response relationship to identify the optimal therapeutic dose of Compound X.
-
Investigate alternative tumor models, including orthotopic and patient-derived xenograft (PDX) models, to assess efficacy in a more clinically relevant microenvironment.
-
Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Elucidate the mechanism of action through pharmacodynamic studies, including the analysis of biomarkers from tumor tissue to confirm the engagement of the hypothetical signaling pathway.
By systematically addressing these aspects, a comprehensive preclinical data package can be assembled to support the further development of promising novel anticancer compounds like "this compound".
References
A Comparative Guide to the Structure-Activity Relationship of Bisabolane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Bisabolane-type sesquiterpenoids are a diverse class of natural products widely found in terrestrial plants and marine organisms.[1][2] They have garnered significant attention for their wide range of pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial activities.[1][2] Understanding the relationship between their structural modifications and biological efficacy is crucial for the development of potent therapeutic agents.
Comparative Analysis of Biological Activities
The biological activity of bisabolane (B3257923) sesquiterpenoids is significantly influenced by various structural modifications. Key determinants of activity include the presence of phenolic groups, dimerization, and the incorporation of functional groups like methylsulfinyl and halogens.
Cytotoxic Activity
The cytotoxicity of bisabolane sesquiterpenoids against various cancer cell lines has been extensively studied. Dimerization of phenolic bisabolanes has been shown to significantly enhance their cytotoxic effects.[3] For instance, certain dimeric compounds demonstrated pronounced cytotoxic activities against HepG-2 and Caski cell lines with IC50 values ranging from 2.91 to 12.40 μg/ml.[3] In contrast, their monomeric counterparts are often less active.[3] The presence of a methylsulfinyl group has also been found to strengthen cytotoxicity.[3]
| Compound/Derivative | Cell Line | IC50 Value | Key Structural Feature | Reference |
| Dimeric Phenolic Bisabolane | HepG-2, Caski | 2.91–12.40 µg/mL | Dimer | [3] |
| Monomeric Phenolic Bisabolane | - | >100 µg/mL | Monomer | [3] |
| Sulfurated Bisabolane | MKN-45, HepG2 | 19.8 to 30.1 µg/mL | Methylsulfinyl group | [3] |
| Phenolic Bisabolane-Diphenyl Ether Adduct | A549, HL-60 | 1.9 and 5.4 µM | Diphenyl ether condensation | [4] |
Antimicrobial Activity
Bisabolane sesquiterpenoids have shown promising activity against a range of bacterial and fungal pathogens. Halogenated bisabolanes, for instance, exhibit potent antifungal activity against Microsporum gypseum and considerable antibacterial activity against Staphylococcus aureus.[4] Dimerization and the presence of a norbisabolane structure have also been associated with selective antimicrobial activity.[4]
| Compound/Derivative | Pathogen | MIC Value | Key Structural Feature | Reference |
| Halogenated Bisabolane | Microsporum gypseum | 4 and 8 µg/mL | Halogenation | [4] |
| Halogenated Bisabolane | Staphylococcus aureus | 15.4 and 26.8 µg/mL | Halogenation | [4] |
| Dimeric Bisabolane | Edwardsiella tarda, Vibrio harveyi | 8.0 µg/mL | Dimer | [4] |
| Norbisabolane | Edwardsiella tarda, Vibrio harveyi | 4.0 µg/mL | Norbisabolane | [4] |
| Phenolic Bisabolane Sesquiterpenoids | Various pathogenic bacteria and fungi | 2 to 64 µg/mL | - | [5] |
Anti-inflammatory Activity
Several bisabolane sesquiterpenoids have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[6] Structure-activity relationship analyses suggest that the presence of a double bond at the Δ7,8 position in the bisabolane skeleton may enhance the inhibition of NO secretion.[4] Mechanistic studies have revealed that some of these compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]
| Compound/Derivative | Assay | Activity | Key Structural Feature | Reference |
| Bisabolane with Δ7,8 double bond | Inhibition of NO secretion in LPS-activated BV-2 microglia cells | 56.8% inhibition at 10 µM | Δ7,8 double bond | [4] |
| Amygdanoid E | Inhibition of iNOS and COX-2 expression | Suppression of PI3K/AKT/NF-κB signaling pathway | - | [7] |
| Curbisabolanone D | Inhibition of NO, IL-1β, IL-6, TNF-α, and PGE2 production in RAW264.7 cells | EC50 = 55.40 ± 14.01 μM (for NO inhibition) | - | [8] |
Experimental Protocols
In Vitro Anti-inflammatory Assay
A standardized workflow is employed to assess the anti-inflammatory effects of bisabolane sesquiterpenoids.[6]
-
Cell Culture and Seeding : Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. The cells are then seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to attach for 24 hours.[6]
-
Treatment and Stimulation : The culture medium is replaced with fresh medium containing varying concentrations of the test compounds. After a pre-incubation period of 1-2 hours, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.[6]
-
Measurement of Nitric Oxide (NO) Production : Following a 24-hour incubation period with LPS, the concentration of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.[6]
Caption: Workflow for in vitro anti-inflammatory assays.
Signaling Pathways
Bisabolane sesquiterpenoids have been shown to modulate key signaling pathways involved in inflammation and apoptosis. For instance, some derivatives inhibit the NF-κB pathway, a central regulator of inflammatory responses.[4] In the context of cytotoxicity, these compounds can trigger apoptosis through the activation of caspase cascades.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
The presented data highlights the significant potential of bisabolane sesquiterpenoids as a source of new therapeutic leads. The structural diversity within this class of compounds provides a rich scaffold for medicinal chemistry optimization. Key structural modifications, such as dimerization, halogenation, and the introduction of specific functional groups, have been shown to modulate their cytotoxic, antimicrobial, and anti-inflammatory activities. Future research should focus on the synthesis and biological evaluation of novel derivatives, including seco-bisabolanes, to further elucidate their structure-activity relationships and advance the development of potent and selective drug candidates.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 4. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparing the efficacy of "3,4-Seco-3-oxobisabol-10-ene-4,1-olide" from different Alpinia species
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of sesquiterpenoids isolated from various Alpinia species. While the primary compound of interest, "3,4-Seco-3-oxobisabol-10-ene-4,1-olide," has been identified in Alpinia intermedia, a comprehensive evaluation of its efficacy is currently unavailable in published literature, precluding a direct comparative study. This guide, therefore, broadens its scope to offer a comparative overview of other sesquiterpenoids from the Alpinia genus, focusing on their anti-inflammatory and α-glucosidase inhibitory activities.
Current Status of this compound
"this compound" is a sesquiterpenoid that has been isolated from the leaves of Alpinia intermedia. At present, there is a notable absence of publicly available data on the biological activities of this specific compound. Furthermore, its isolation has not been reported from other Alpinia species, making a direct comparison of its efficacy from different botanical sources impossible.
Comparative Analysis of Sesquiterpenoids from Alpinia Species
To provide a valuable resource for researchers, this guide presents a comparative summary of the efficacy of other sesquiterpenoids that have been isolated from the Alpinia genus. The following tables summarize the quantitative data on their anti-inflammatory and α-glucosidase inhibitory effects.
Anti-inflammatory Activity of Eudesmane (B1671778) Sesquiterpenoids
A study on eudesmane-type sesquiterpenes from the fruits of Alpinia oxyphylla revealed their potential to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-γ (IFN-γ)-induced RAW 264.7 murine macrophages. The inhibitory concentrations (IC50) for the tested compounds were found to be in a comparable range, suggesting a consistent anti-inflammatory potential among these related structures.[1][2]
| Compound Type | Alpinia Species | Bioassay | Efficacy (IC50) |
| Eudesmane Sesquiterpenes | Alpinia oxyphylla | Nitric Oxide (NO) Production Inhibition in LPS-induced RAW 264.7 Macrophages | 9.85 to 13.95 µg/mL |
α-Glucosidase Inhibitory Activity of Sesquiterpenoids
Several sesquiterpenoids isolated from the fruits of Alpinia oxyphylla have demonstrated noteworthy inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The efficacy of some of these compounds was found to be comparable to that of the standard drug, acarbose (B1664774).[3]
| Compound | Alpinia Species | Bioassay | Efficacy (IC50) in µM |
| Sesquiterpenoid 3 | Alpinia oxyphylla | α-Glucosidase Inhibition | 190.0 |
| Sesquiterpenoid 9 | Alpinia oxyphylla | α-Glucosidase Inhibition | 204.0 |
| Sesquiterpenoid 11 | Alpinia oxyphylla | α-Glucosidase Inhibition | 181.8 |
| Sesquiterpenoid 13 | Alpinia oxyphylla | α-Glucosidase Inhibition | 159.6 |
| Acarbose (Positive Control) | - | α-Glucosidase Inhibition | 212.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key bioassays mentioned in this guide.
α-Glucosidase Inhibitory Assay
This in vitro assay is used to determine the ability of a compound to inhibit the activity of α-glucosidase.
Materials:
-
α-glucosidase enzyme from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Acarbose (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations.
-
In a 96-well microplate, add 20 µL of the test compound solution to each well.
-
Add 50 µL of phosphate buffer and 10 µL of the α-glucosidase enzyme solution (1 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution (5 mM) to each well.
-
Incubate the plate at 37°C for a further 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbancecontrol - Absorbancesample) / Absorbancecontrol] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ) (optional, can be used with LPS for co-stimulation)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Test compounds
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for a further 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the Griess reagent (mix equal volumes of Part A and Part B immediately before use) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity of the compounds.
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagram illustrates the workflow for the α-Glucosidase Inhibitory Assay.
Caption: Workflow for the in vitro α-glucosidase inhibitory assay.
References
Comparative Analysis of Bisabolane Sesquiterpenoids: A Focus on Anti-Inflammatory Activity
A comparative guide for researchers, scientists, and drug development professionals on the anti-inflammatory properties of bisabolane (B3257923) sesquiterpenoids. This guide will use representative compounds from the bisabolane class to illustrate comparative analysis, in the absence of specific biological data for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide and its direct synthetic analogs in currently available scientific literature.
While this compound is a known natural product, detailed experimental data on its biological activities, and those of its synthetic analogs, are not extensively reported in peer-reviewed publications. However, the broader class of bisabolane sesquiterpenoids, to which it belongs, is well-documented for a range of pharmacological effects, most notably anti-inflammatory properties. This guide, therefore, presents a comparative analysis of two representative bisabolane sesquiterpenoids, Penicibisabolane G and a known analog, (R)-11-hydroxy-7,8-dihydro-α-bisabolol, isolated from the endophytic fungus Penicillium citrinum DF47, to showcase the methodologies and data presentation relevant to this class of compounds.
Data Presentation: Anti-Inflammatory Activity
The anti-inflammatory potential of bisabolane sesquiterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW264.7). The following table summarizes the inhibitory effects of Penicibisabolane G and (R)-11-hydroxy-7,8-dihydro-α-bisabolol on NO production.
| Compound | Structure | Inhibition of NO Production at 20 µM (%)[1] |
| Penicibisabolane G | >50 | |
| (R)-11-hydroxy-7,8-dihydro-α-bisabolol | >50 |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
This assay is a standard in vitro method to screen for potential anti-inflammatory agents.
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Penicibisabolane G, (R)-11-hydroxy-7,8-dihydro-α-bisabolol) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for another 24 hours.
-
Nitrite (B80452) Quantification: The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant. This is achieved by adding Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant. The absorbance is then measured at 540 nm using a microplate reader. The amount of nitrite is calculated from a sodium nitrite standard curve.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
Mandatory Visualization
Signaling Pathway: NF-κB Inhibition by Bisabolane Sesquiterpenoids
A common mechanism for the anti-inflammatory activity of natural products, including bisabolane sesquiterpenoids, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] LPS stimulation of macrophages activates this pathway, leading to the production of pro-inflammatory mediators like NO.
Caption: Inhibition of the NF-κB signaling pathway by bisabolane sesquiterpenoids.
Experimental Workflow: Nitric Oxide Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for assessing the anti-inflammatory activity of test compounds.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
References
Cross-Validation of Bioassays for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid compound that has been isolated from the leaves of Alpinia intermedia, a plant belonging to the ginger family (Zingiberaceae). Sesquiterpenoids as a class are known for a wide array of biological activities, and compounds from the Alpinia genus, in particular, have been investigated for their anti-inflammatory, antimicrobial, and cytotoxic properties. This guide aims to provide a comparative overview of the bioassays relevant to this compound, supported by available experimental data and detailed protocols to assist researchers in the cross-validation of its biological activities.
Challenges in Data Acquisition
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the bioactivity data for this compound. While the compound is commercially available and its natural source is identified, specific experimental results from bioassays are not readily found in the accessed literature. The CAS number for this compound is 1564265-85-5, and its molecular formula is C15H24O3.
This guide, therefore, will focus on the known biological activities of structurally related compounds and extracts from the Alpinia genus to provide a predictive framework for potential bioassays and a basis for comparison once data for the target compound becomes available.
Potential Bioassays and Comparative Compounds
Based on the activities of other sesquiterpenoids and compounds isolated from Alpinia species, the following bioassays are recommended for evaluating the biological potential of this compound.
Anti-inflammatory Activity
Many compounds from the Alpinia genus exhibit anti-inflammatory properties, often through the inhibition of the NF-κB and MAPK signaling pathways.
Table 1: Comparison of Anti-inflammatory Activity of Compounds from Alpinia Species
| Compound/Extract | Bioassay | Target/Mechanism | IC50/EC50 | Reference Compound |
| Alpinia Species Extract | Nitric Oxide (NO) Production in RAW 264.7 Macrophages | iNOS Inhibition | Data Not Available | L-NMMA |
| Bisabolangelone | PGE2 Production in RAW 264.7 Macrophages | COX-2 Inhibition | Data Not Available | Indomethacin |
| Fraxinellone | NF-κB Activation Assay | Inhibition of IκBα phosphorylation | Data Not Available | Bay 11-7082 |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by non-linear regression analysis.
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates a simplified workflow for assessing the inhibition of the NF-κB signaling pathway, a common mechanism for anti-inflammatory compounds.
Caption: Workflow for NF-κB Inhibition Assay.
Cytotoxic Activity
Several sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Comparison of Cytotoxic Activity of Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound |
| Ar-Turmerone | PC-3 (prostate cancer) | MTT Assay | Data Not Available | Doxorubicin |
| Ar-Turmerone | Hs 578T (breast cancer) | MTT Assay | Data Not Available | Doxorubicin |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7, A549) are maintained in appropriate media and conditions.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Logical Relationship: Bioassay-Guided Fractionation
The process of identifying bioactive compounds like this compound often follows a bioassay-guided fractionation approach.
Caption: Bioassay-Guided Fractionation Workflow.
Conclusion and Future Directions
While direct bioassay data for this compound is currently lacking in the accessible scientific literature, the known activities of related sesquiterpenoids and extracts from the Alpinia genus provide a strong rationale for investigating its anti-inflammatory and cytotoxic potential. The experimental protocols and comparative framework presented in this guide are intended to facilitate future research and cross-validation of the biological activities of this compound. Further studies are crucial to elucidate the specific mechanisms of action and to determine the therapeutic potential of this compound. Researchers are encouraged to publish their findings to enrich the collective understanding of this and other natural products.
The Rise of 1,3,4-Oxadiazole Derivatives: A Comparative Guide to Their Antibacterial Efficacy
An objective analysis of the antibacterial potency of novel 1,3,4-oxadiazole (B1194373) derivatives in comparison to established antibiotic agents, supported by experimental data.
Initial research into the antibacterial efficacy of "3,4-Seco-3-oxobisabol-10-ene-4,1-olide" did not yield specific findings. However, a significant body of research highlights the promising antimicrobial properties of a class of heterocyclic compounds known as 1,3,4-oxadiazoles. This guide, therefore, shifts focus to provide a comprehensive comparison of the efficacy of various 1,3,4-oxadiazole derivatives against that of well-known antibiotics, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antibacterial activity against a range of pathogenic bacteria. This guide synthesizes available data to offer a clear comparison of their performance against standard antibiotics.
Quantitative Comparison of Antibacterial Efficacy
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of various 1,3,4-oxadiazole derivatives against several clinically relevant bacterial strains, alongside the MIC values of standard antibiotics for a direct comparison.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) |
| 1,3,4-Oxadiazole Derivatives | ||
| 2-amino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 |
| Aryl-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1-2 |
| Aryl-1,3,4-oxadiazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25-1 |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | Enterococcus faecalis | 62.5 |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | Escherichia coli | 62.5 |
| Reference Antibiotics | ||
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 0.25 - 1[1][2][3] |
| Ceftizoxime | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | Resistance reported at 37.31% of isolates[4] |
| Chloramphenicol | Enterococcus faecalis ATCC 29212 | ≤8[5] |
| Ampicillin | Escherichia coli ATCC 25922 | 2 - 8[6] |
| Gentamicin | Pseudomonas aeruginosa ATCC 27853 | ≤4[7] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of a potential antimicrobial agent. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Procedure:
-
Preparation of Test Compound Dilutions: A stock solution of the 1,3,4-oxadiazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.
-
Preparation of Bacterial Inoculum: The bacterial strain to be tested is grown overnight on an appropriate agar (B569324) medium. A few colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only the bacterial suspension in broth) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth.
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in evaluating and the mechanisms of action of these novel compounds, the following diagrams are provided.
Experimental workflow for the broth microdilution method.
Antibacterial mechanism of 1,3,4-oxadiazole derivatives.
Mechanism of Action
Research suggests that 1,3,4-oxadiazole derivatives exert their antibacterial effects through multiple mechanisms of action, a desirable trait that can circumvent the development of resistance. Two primary targets that have been identified are DNA gyrase and peptide deformylase.
-
Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this enzyme, thereby disrupting these vital cellular processes and leading to bacterial cell death.[8]
-
Inhibition of Peptide Deformylase (PDF): Peptide deformylase is a metalloenzyme that plays a critical role in bacterial protein synthesis. It removes the formyl group from the N-terminal methionine of newly synthesized polypeptides, a necessary step for protein maturation. By inhibiting PDF, 1,3,4-oxadiazole derivatives prevent the production of functional proteins, ultimately leading to the cessation of bacterial growth and viability.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Potential of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory properties of the natural product 3,4-Seco-3-oxobisabol-10-ene-4,1-olide against established commercial anti-inflammatory drugs. Due to the limited publicly available data on the specific anti-inflammatory activity of this compound, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive benchmark analysis. The provided data for commercial drugs serves as a reference for comparison once experimental results for this compound are obtained.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases.[1] The current therapeutic landscape for inflammatory disorders is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, each with distinct mechanisms of action and side-effect profiles.[2][3] this compound is a natural product whose anti-inflammatory potential is yet to be fully elucidated.[4] This guide details the standard in vitro and in vivo assays required to characterize its activity and benchmark it against widely used commercial agents like Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).
Data Presentation: A Comparative Overview
Effective benchmarking necessitates the direct comparison of quantitative data. The following tables are structured to facilitate a clear assessment of this compound's performance against commercial drugs.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target/Assay | IC50/EC50 (µM) | Cytotoxicity (CC50 in RAW 264.7 cells, µM) | Data Source (Hypothetical for Target Compound) |
| This compound | COX-1 Inhibition | Data to be determined | Data to be determined | Experimental |
| COX-2 Inhibition | Data to be determined | Experimental | ||
| 5-LOX Inhibition | Data to be determined | Experimental | ||
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Data to be determined | Experimental | ||
| TNF-α Release in LPS-stimulated RAW 264.7 cells | Data to be determined | Experimental | ||
| IL-6 Release in LPS-stimulated RAW 264.7 cells | Data to be determined | Experimental | ||
| Ibuprofen | COX-1 Inhibition | ~15 | >1000 | Literature |
| COX-2 Inhibition | ~250 | >1000 | Literature | |
| Celecoxib | COX-1 Inhibition | >100 | >100 | Literature |
| COX-2 Inhibition | ~0.04 | >100 | Literature |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Analgesic Effect (% protection) | Data Source (Hypothetical for Target Compound) |
| This compound | Carrageenan-induced Paw Edema (Rat) | To be determined | Data to be determined | Experimental | |
| Acetic Acid-induced Writhing (Mouse) | To be determined | Data to be determined | Experimental | ||
| Indomethacin (Reference) | Carrageenan-induced Paw Edema (Rat) | 10 | ~50-60% | Literature | |
| Acetic Acid-induced Writhing (Mouse) | 20 | ~70-80% | Literature |
Experimental Protocols
Detailed and standardized methodologies are critical for generating reproducible and comparable data.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the inhibitory effect of the test compound on the COX-1 and COX-2 enzymes.
-
Principle: This assay measures the production of prostaglandins (B1171923) (e.g., PGE2) from arachidonic acid by recombinant COX-1 or COX-2 enzymes. A reduction in prostaglandin (B15479496) levels in the presence of the test compound indicates inhibitory activity.
-
Methodology:
-
Recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined.
-
2. Lipoxygenase (5-LOX) Inhibition Assay
-
Objective: To assess the inhibitory activity of the test compound against 5-LOX, an enzyme involved in the synthesis of leukotrienes.
-
Principle: The assay measures the ability of the compound to inhibit the 5-LOX-catalyzed oxidation of linoleic acid.
-
Methodology:
-
The test compound is incubated with potato 5-LOX enzyme.
-
Linoleic acid is added as a substrate.
-
The formation of the hydroperoxide product is monitored spectrophotometrically at 234 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
3. Nitric Oxide (NO) Production in Macrophages
-
Objective: To evaluate the effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophages.
-
Principle: The amount of nitrite (B80452), a stable metabolite of NO, is measured in the culture supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.
-
Methodology:
-
RAW 264.7 cells are cultured and plated in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS (1 µg/mL) is added to stimulate the cells, and they are incubated for 24 hours.
-
The cell supernatant is collected, and the Griess reagent is added to quantify the nitrite concentration by measuring absorbance at 540 nm.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
4. Cytokine Release Assay (TNF-α and IL-6)
-
Objective: To measure the inhibitory effect of the test compound on the release of pro-inflammatory cytokines.
-
Principle: The levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages are quantified by ELISA.
-
Methodology:
-
Following the same cell culture and stimulation protocol as the NO production assay.
-
The cell culture supernatant is collected after 24 hours of LPS stimulation.
-
The concentrations of TNF-α and IL-6 are determined using specific ELISA kits according to the manufacturer's instructions.
-
The percentage of inhibition of cytokine release is calculated.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of the test compound.
-
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates anti-inflammatory potential.
-
Methodology:
-
Wistar rats are divided into control, reference (e.g., Indomethacin), and test groups.
-
The test compound or reference drug is administered orally or intraperitoneally.
-
After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
2. Acetic Acid-Induced Writhing in Mice
-
Objective: To evaluate the peripheral analgesic activity of the test compound, which is often associated with anti-inflammatory effects.
-
Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) by inducing the release of inflammatory mediators. A reduction in the number of writhes indicates an analgesic effect.
-
Methodology:
-
Mice are divided into control, reference (e.g., Indomethacin), and test groups.
-
The test compound or reference drug is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of protection (inhibition of writhing) is calculated for each group relative to the control group.
-
Mandatory Visualizations
The following diagrams illustrate key inflammatory signaling pathways and a typical experimental workflow for benchmarking anti-inflammatory compounds.
Caption: Arachidonic acid metabolism pathways and targets of NSAIDs.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Caption: Experimental workflow for benchmarking anti-inflammatory compounds.
References
In vivo validation of "3,4-Seco-3-oxobisabol-10-ene-4,1-olide" neuroprotective effects in animal models
A note on the compound of interest: Extensive literature searches did not yield specific in vivo validation studies for the neuroprotective effects of "3,4-Seco-3-oxobisabol-10-ene-4,1-olide." Therefore, this guide provides a comparative analysis of other structurally related sesquiterpene lactones that have been evaluated in animal models of neurodegeneration. This information is intended to provide a valuable reference for researchers interested in the therapeutic potential of this class of compounds.
The following sections detail the in vivo neuroprotective effects of Podoandin (PDA), 13-hydroxy-8,9-dehydroshizukanolide (HDS), and 1,6-O,O-diacetylbritannilactone (OABL), focusing on experimental data from Alzheimer's disease models.
Comparative Efficacy of Neuroprotective Sesquiterpene Lactones
The neuroprotective potential of several sesquiterpene lactones has been demonstrated in various animal models. The data presented below summarizes the key findings from these studies, offering a side-by-side comparison of their efficacy.
| Compound | Animal Model | Dosage & Administration | Key Neuroprotective Outcomes | Reference |
| Podoandin (PDA) | Amyloid-β (Aβ)₁₋₄₂-induced Alzheimer's disease mouse model | 1 µ g/site , intracerebroventricular (i.c.v.) injection | - Significantly ameliorated Aβ₁₋₄₂ peptide-induced memory impairment in the passive avoidance task (P<0.05). - Increased glutathione (B108866) (GSH) activity. - Decreased thiobarbituric acid reactive substances (TBARS) levels. | [1] |
| 13-hydroxy-8,9-dehydroshizukanolide (HDS) | Amyloid-β (Aβ)₁₋₄₂-induced Alzheimer's disease mouse model | 1 µ g/site , intracerebroventricular (i.c.v.) injection | - Significantly ameliorated Aβ₁₋₄₂ peptide-induced memory impairment in the passive avoidance task (P<0.05). - Increased glutathione (GSH) activity. - Decreased thiobarbituric acid reactive substances (TBARS) levels. | [1] |
| 1,6-O,O-diacetylbritannilactone (OABL) | 6-month-old 5xFAD transgenic mice (Alzheimer's model) | 20 mg/kg body weight, intraperitoneal (i.p.) injection for 21 days | - Attenuated cognitive function impairments in the Morris water maze test. - Reduced accumulation of amyloid plaques and Aβ expression. - Decreased phosphorylation of Tau protein and expression of BACE1. - Attenuated overactivation of microglia and astrocytes. - Increased glutathione (GSH) and reduced malondialdehyde (MDA) levels. | [2][3] |
| Serotonin-isoalantolactone Conjugate | 5xFAD transgenic mice (Alzheimer's model) | Not specified in abstract | - Restored declined cognitive functions and improved learning and memory. - Inhibited β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). - Prevented aggregation of β-amyloid peptide 1-42. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison table.
Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model (for PDA and HDS)[1]
-
Animals: Male Swiss mice were used for the study.
-
Induction of Alzheimer's-like Pathology: Mice were injected intracerebroventricularly (i.c.v.) with Aβ₁₋₄₂ peptide to induce memory impairment and oxidative stress, mimicking key features of Alzheimer's disease.
-
Treatment: Following the Aβ₁₋₄₂ injection, mice were treated with a single i.c.v. injection of Podoandin (1µ g/site ) or 13-hydroxy-8,9-dehydroshizukanolide (1µ g/site ).
-
Behavioral Assessment: Seven days after treatment, memory was assessed using the inhibitory avoidance task.
-
Biochemical Analysis: After behavioral testing, the brains were removed for biochemical tests to measure oxidative stress markers, including glutathione (GSH) activity and thiobarbituric acid reactive substances (TBARS) levels.
5xFAD Transgenic Mouse Model of Alzheimer's Disease (for OABL)[2][3]
-
Animals: 6-month-old 5xFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease, were used.
-
Treatment: OABL was administered intraperitoneally (i.p.) at a dose of 20 mg/kg body weight daily for 21 days.
-
Behavioral Assessment: Cognitive function was evaluated using the Morris water maze test.
-
Histological and Biochemical Analysis: Following the treatment period, brain tissues were analyzed to assess:
-
Neuronal damage and postsynaptic density protein 95 (PSD95) expression in the hippocampus.
-
Accumulation of amyloid plaques and Aβ expression.
-
Phosphorylation of Tau protein and expression of BACE1.
-
Activation of microglia and astrocytes.
-
Levels of glutathione (GSH) and malondialdehyde (MDA) as markers of oxidative stress.
-
Visualizing Mechanisms and Workflows
Proposed Neuroprotective Signaling Pathways of Sesquiterpene Lactones
Sesquiterpene lactones are believed to exert their neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The diagram below illustrates a plausible mechanism of action.
Caption: Proposed mechanism of neuroprotection by sesquiterpene lactones.
General Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound in an animal model of neurodegeneration.
Caption: A generalized workflow for in vivo neuroprotection studies.
References
- 1. Inhibitory effect of sesquiterpene lactones and the sesquiterpene alcohol aromadendrane-4β,10α-diol on memory impairment in a mouse model of Alzheimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cognitive enhancement and neuroprotective effects of OABL, a sesquiterpene lactone in 5xFAD Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Neuroprotective Agents for the Treatment of Alzheimer's Disease using Conjugates of Serotonin with Sesquiterpene Lactones - Neganova - Current Medicinal Chemistry [rjpbr.com]
- 5. Development of Neuroprotective Agents for the Treatment of Alzheimer's Disease using Conjugates of Serotonin with Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a sesquiterpene lactone, ensuring compliance with general laboratory safety protocols in the absence of a specific Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety practices. Given that this compound belongs to the sesquiterpene lactone class, which is known for potential biological activity, caution is advised.[1][2][3]
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ensure adequate ventilation, such as working within a fume hood, to minimize inhalation exposure.
Spill Response:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated, labeled waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Unless confirmed to be non-hazardous by a qualified environmental health and safety (EHS) professional, this compound and any materials contaminated with it should be treated as hazardous waste.[4] This is a conservative approach to ensure safety and compliance.
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be a secure area, away from general laboratory traffic and drains.
-
Ensure segregation from incompatible materials. While specific incompatibilities are unknown, a general best practice is to store it away from strong acids, bases, and oxidizing agents.[5]
-
-
Disposal Request and Pickup:
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data regarding exposure limits or toxicity for this compound is not available. The following table provides a template for the type of information that would be critical for a complete safety assessment, populated with general guidelines for laboratory chemicals.
| Parameter | Value/Guideline | Source/Comment |
| Occupational Exposure Limit (OEL) | Not Established | Treat as a potent compound; minimize exposure. |
| LD50 (Oral, Rat) | Data Not Available | Assume moderate to high toxicity based on compound class. |
| Permissible Exposure Limit (PEL) | Not Established | Follow general laboratory chemical handling guidelines. |
| Recommended Storage Temperature | -20°C | Based on supplier information for the pure compound. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. escd.org [escd.org]
- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Operational Guidance for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Compound Identification:
-
Name: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
-
CAS Number: 1564265-85-5[1]
-
Molecular Formula: C15H24O3[1]
-
Class: Bisabolane (B3257923) Sesquiterpenoid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally related compounds, particularly sesquiterpene lactones, and general best practices for handling novel natural products.
Core Hazard Advisory: The primary foreseeable hazard associated with this compound is the potential for allergic contact dermatitis.[2][3] Structurally similar compounds, such as sesquiterpene lactones found in the Compositae plant family, are known sensitizers that can cause skin irritation and allergic reactions upon direct contact.[3][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and eye contact.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of organic compounds and is specifically suggested for protection against plant allergens like sesquiterpene lactones.[4][5] Gloves should be changed immediately if contamination is suspected. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times to protect against accidental splashes. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Respiratory protection is not typically necessary when handling small quantities in a well-ventilated area. However, if there is a risk of aerosolization (e.g., when handling a powder or preparing a solution for spraying), a fit-tested N95 respirator or higher should be used. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be performed in a designated area of the laboratory, such as a chemical fume hood, to minimize exposure.
-
Surface Protection: Line the work surface with absorbent, plastic-backed paper to contain any potential spills.
2. Handling the Compound:
-
Weighing: If the compound is a solid, weigh it in a fume hood or a ventilated balance enclosure to avoid inhalation of any fine particulates.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to handle the compound and its solutions. Avoid direct contact at all times.
3. Post-Handling:
-
Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory detergent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, gloves, absorbent paper) | Place all contaminated disposable items into a dedicated, sealed hazardous waste bag or container. |
| Aqueous Solutions | Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of down the drain.[6] |
| Organic Solvent Solutions | Collect in a separate, labeled hazardous waste container compatible with the organic solvent used. |
Quantitative Data on Related Compounds
While no specific toxicity data for this compound has been identified, the following table presents cytotoxicity data for other bisabolane sesquiterpenoids to provide context on the potential biological activity of this class of compounds. It is important to note that these are measures of cytotoxicity against cancer cell lines and not direct measures of acute toxicity or sensitization potential.
| Compound | Cell Line | IC50 / EC50 Value | Reference |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [7] |
| β-Bisabolene | MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [7] |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 µM | [7] |
| Altaicalarin A | A-549 (Human Lung Carcinoma) | 3.4 µg/mL | [8] |
| Altaicalarin A | MCF-7 (Human Breast Adenocarcinoma) | 0.8 µg/mL | [8] |
| Compound 14 (phenolic bisabolane adduct) | A549 (Human Lung Carcinoma) | 1.9 µM | [9] |
| Compound 4 (from Curcuma longa) | RAW264.7 (Macrophage) - NO Inhibition | 55.40 µM | [10] |
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Sesquiterpene lactone allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Allergy to Sesquiterpene Lactone or Compositae | Allergy Advice - BSCA [cutaneousallergy.org]
- 5. cutaneousallergy.org [cutaneousallergy.org]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
